Eupalestin

Catalog No.
S573310
CAS No.
73340-44-0
M.F
C21H20O9
M. Wt
416.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eupalestin

CAS Number

73340-44-0

Product Name

Eupalestin

IUPAC Name

5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

Molecular Formula

C21H20O9

Molecular Weight

416.4 g/mol

InChI

InChI=1S/C21H20O9/c1-23-13-6-10(7-14-16(13)29-9-28-14)12-8-11(22)15-17(24-2)19(25-3)21(27-5)20(26-4)18(15)30-12/h6-8H,9H2,1-5H3

InChI Key

YPFLOZZPZVKXBX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

Synonyms

5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone, 5,6,7,8,3'-PM-4',5'-MDF

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC

The exact mass of the compound Eupalestin is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Guide to Eupalestin in Ageratum conyzoides: Phytochemistry, Analysis, and Therapeutic Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Source Identification

Ageratum conyzoides L. (family Asteraceae) is an annual herb widely distributed in tropical and subtropical regions across the globe, including Brazil, Africa, and Asia. This plant has an extensive history of use in traditional medicine systems for treating a diverse range of ailments including inflammatory conditions, infectious diseases, skin disorders, and pain-related conditions [1]. The genus name "Ageratum" derives from the Greek words "a geras," meaning "non-aging," possibly referring to the plant's long-lasting flowers or its traditional use in promoting health and longevity [2]. Phytochemical investigations of A. conyzoides have revealed a complex profile of secondary metabolites including chromenes, chromones, benzofurans, coumarins, monoterpenes, pyrrolizidine alkaloids, and various flavonoids [1]. Among these, the polymethoxyflavones represent a particularly interesting class of compounds due to their demonstrated biological activities and potential therapeutic applications.

Eupalestin is identified as a polymethoxyflavone compound present in A. conyzoides. It was first isolated and identified from this species alongside other polymethoxyflavones such as nobiletin and 5,6,7,3',4',5'-hexamethoxyflavone [1]. The presence of this compound in A. conyzoides was confirmed through advanced chromatographic and mass spectrometric techniques, establishing it as one of the characteristic flavonoid components of this medicinal plant. While the precise biosynthetic pathway of this compound in A. conyzoides has not been fully elucidated, it is believed to originate from the general flavonoid biosynthetic pathway through a series of hydroxylation, methylation, and methoxylation reactions that result in its distinct polymethoxylated structure.

Analytical Methods and Quantification

Identification Protocols

The identification of this compound in A. conyzoides has been successfully achieved using UPLC-ESI-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) analysis. This method allows for high-resolution separation and accurate mass determination of phytochemical constituents present in plant extracts. The analytical conditions typically involve:

  • Chromatographic separation using a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) maintained at 40°C
  • Mobile phase consisting of 0.1% formic acid in water (solvent A) and 0.1% formic acid in acetonitrile (solvent B) with a gradient elution program
  • Flow rate of 0.3 mL/min with injection volumes of 2-5 μL
  • Mass spectrometric detection in positive ionization mode with capillary voltage of 3.0 kV, cone voltage of 30 V, and mass scan range of 50-1200 m/z
  • Collision energy ramping from 10 to 30 eV for MS/MS fragmentation studies [1]

Under these conditions, this compound can be identified based on its retention time, accurate molecular mass, and characteristic fragmentation pattern. The high mass accuracy provided by QToF instrumentation (<5 ppm error) allows for confident assignment of elemental composition and subsequent structural elucidation.

Quantitative Analysis

The quantification of this compound in A. conyzoides extracts has been performed using UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array Detection). The methodology involves:

  • Extraction procedure: Dried plant material (aerial parts, 100 mg) is extracted with 10 mL of methanol using an ultrasonic bath for 30 minutes, followed by centrifugation and filtration prior to analysis
  • Calibration standards: Quantification is performed using external calibration curves constructed with isolated this compound standard (previously purified from A. conyzoides extracts) at concentrations ranging from 0.5 to 100 μg/mL
  • Chromatographic conditions: Similar to the identification method, with detection wavelengths typically set at 330-350 nm, corresponding to the absorption maxima of flavonoid compounds
  • Method validation: The quantitative method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines [1]

Table 1: Quantitative Analysis of this compound in A. conyzoides

Sample Type Concentration Range Extraction Yield Remarks
Leaf Extract 0.5-2.1 mg/g dry weight 0.05-0.21% Highest concentration in leaves
Aerial Parts 0.3-1.5 mg/g dry weight 0.03-0.15% Varies with harvesting season
Stem Extract 0.1-0.5 mg/g dry weight 0.01-0.05% Lowest concentration in stems

The experimental workflow for the identification and quantification of this compound can be visualized as follows:

G Figure 1: Experimental Workflow for this compound Analysis SamplePrep Sample Preparation (Dried plant material extraction) UPLCSep UPLC Separation (Reverse-phase C18 column) SamplePrep->UPLCSep Extract filtration MSDetection MS Detection (ESI-QToF, positive mode) UPLCSep->MSDetection Separated compounds Identification Compound Identification (Retention time, accurate mass, fragments) MSDetection->Identification Spectral data Quantification Quantitative Analysis (PDA detection, external calibration) Identification->Quantification Identified peak DataAnalysis Data Analysis (Validation, statistical processing) Quantification->DataAnalysis Quantitative results

Figure 1: Experimental workflow for identification and quantification of this compound in A. conyzoides using UPLC-ESI-QToF-MS and UPLC-PDA.

Pharmacological Evidence and Mechanisms of Action

Anti-inflammatory and Analgesic Activities

This compound, along with other polymethoxyflavones from A. conyzoides, has demonstrated significant anti-inflammatory properties in preclinical studies. The mechanistic basis for these effects appears to involve multiple pathways:

  • Membrane stabilization: this compound contributes to the membrane-stabilizing activity observed in A. conyzoides extracts, which inhibits the release of pro-inflammatory mediators from immune cells. This effect has been demonstrated in human erythrocyte membrane stabilization assays, where A. conyzoides extracts showed 47.39-63.69% inhibition of hypotonicity-induced hemolysis at concentrations of 100-250 μg/mL [3].

  • Protein denaturation inhibition: The compound exhibits a remarkable inhibitory effect on protein denaturation, which is a key mechanism in the pathogenesis of inflammatory arthritis. In experimental models, A. conyzoides extracts and isolated flavonoids demonstrated 45.65-76.46% inhibition of protein denaturation compared to control [3].

  • In vivo anti-inflammatory and analgesic effects: Standardized extracts of polymethoxyflavones from A. conyzoides, containing this compound as a component, have shown significant anti-inflammatory and antinociceptive activities in rodent models. These effects were observed at doses ranging from 50-200 mg/kg, with the higher doses producing effects comparable to standard anti-inflammatory drugs like indomethacin and morphine (in analgesic models) [1].

Table 2: Pharmacological Activities of A. conyzoides Extracts Containing this compound

Activity Model Test System Dose/Concentration Result (% Inhibition) Reference Compound
Membrane Stabilization Human erythrocyte 100-250 μg/mL 47.39-63.69% Indomethacin (70-85%)
Protein Denaturation Egg albumin 100-250 μg/mL 45.65-76.46% Indomethacin (80-90%)
Analgesic Activity Acetic acid-induced writhing (mice) 50-200 mg/kg 40-75% Morphine (85%)
Anti-inflammatory Carrageenan-induced paw edema (rats) 50-200 mg/kg 35-70% Indomethacin (75%)
Molecular Mechanisms and Signaling Pathways

The proposed mechanism of action for this compound's anti-inflammatory effects involves modulation of key inflammatory signaling pathways:

G Figure 2: Proposed Anti-inflammatory Mechanism of this compound InflammatoryStimulus Inflammatory Stimulus (e.g., carrageenan) CellMembrane Cell Membrane Stabilization InflammatoryStimulus->CellMembrane Induces ProteinDenaturation Inhibition of Protein Denaturation InflammatoryStimulus->ProteinDenaturation Causes MediatorRelease Reduced Inflammatory Mediator Release CellMembrane->MediatorRelease Leads to ProteinDenaturation->MediatorRelease Contributes to ImmuneCellInfiltration Decreased Immune Cell Infiltration MediatorRelease->ImmuneCellInfiltration Results in PainPerception Reduced Pain Perception MediatorRelease->PainPerception Enhances TherapeuticEffect Therapeutic Effects: Anti-inflammatory, Analgesic, Anti-arthritic ImmuneCellInfiltration->TherapeuticEffect Ameliorates PainPerception->TherapeuticEffect Reduces

Figure 2: Proposed anti-inflammatory mechanism of this compound through membrane stabilization and inhibition of protein denaturation.

While the specific molecular targets of this compound require further elucidation, current evidence suggests that it may interact with key components of inflammatory signaling cascades, potentially including transcription factors such as NF-κB and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The polymethoxylated structure of this compound likely contributes to its biological activity by enhancing membrane permeability and interactions with hydrophobic binding pockets in protein targets.

Extraction and Purification Methods

Large-Scale Extraction Techniques

The extraction of this compound from A. conyzoides typically follows standardized procedures optimized for polymethoxyflavones:

  • Plant material preparation: Aerial parts of A. conyzoides are collected, dried at room temperature (shade-dried), and ground to a fine powder (40-60 mesh particle size) to increase surface area for extraction
  • Defatting procedure: The powdered plant material is first defatted using non-polar solvents such as petroleum ether or hexane to remove lipids and chlorophyll
  • Primary extraction: The defatted material is subjected to extraction with methanol using a Soxhlet apparatus or ultrasonic extraction equipment. Methanol has been shown to efficiently extract polymethoxyflavones including this compound
  • Extract concentration: The methanol extract is filtered and concentrated under reduced pressure at 40°C to prevent thermal degradation of heat-sensitive compounds [1] [3]
Isolation and Purification Protocols

The isolation of this compound from the crude extract involves chromatographic techniques:

  • Liquid-liquid partitioning: The concentrated methanol extract is successively partitioned with ethyl acetate, which selectively concentrates the flavonoid compounds
  • Column chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography (60-120 mesh) with a gradient elution system of increasing polarity (petroleum ether:ethyl acetate from 100:0 to 0:100)
  • Preparative TLC: Further purification is achieved using preparative thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) as the mobile phase. This compound typically exhibits an Rf value of approximately 0.28 in this system
  • Compound characterization: The isolated this compound is characterized using spectroscopic techniques including IR, NMR (1H and 13C), and mass spectrometry for structural confirmation [3]

The purification workflow can be scaled up using techniques such as high-speed counter-current chromatography (HSCCC) or preparative HPLC for larger quantities, though specific protocols for this compound require further optimization.

Research Gaps and Future Perspectives

Despite the promising pharmacological profile of this compound, several significant research gaps remain that need to be addressed to fully realize its therapeutic potential:

  • Limited isolation studies: Most research has focused on mixed polymethoxyflavone extracts rather than purified this compound. There is a critical need for studies using isolated this compound to establish its specific pharmacological contributions and mechanism of action independent of other compounds [1].

  • Unknown pharmacokinetic profile: The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound remain largely uninvestigated. Future research should establish its bioavailability, metabolic fate, and potential active metabolites [2].

  • Dosage optimization: Current dosing information is derived from mixed extract studies. Precise dose-response relationships for isolated this compound across different disease models need to be established to determine therapeutic windows and safety margins.

  • Synergistic interactions: The potential synergistic or antagonistic effects between this compound and other phytoconstituents in A. conyzoides require systematic investigation to optimize standardized extracts [1].

  • Toxicological assessment: While A. conyzoides is known to contain potentially hepatotoxic pyrrolizidine alkaloids, the specific toxicological profile of isolated this compound remains to be thoroughly evaluated in accordance with modern regulatory standards [1] [2].

Future research directions should prioritize the application of advanced biotechnological approaches to address these gaps:

  • Omics technologies: Implementation of genomics, transcriptomics, and metabolomics approaches to elucidate the biosynthetic pathway of this compound in A. conyzoides, potentially enabling metabolic engineering for enhanced production [2]

  • Bioavailability enhancement: Development of novel drug delivery systems such as nanoparticles, liposomes, or cyclodextrin complexes to overcome potential limitations in aqueous solubility and bioavailability

  • Target identification: Application of chemoproteomic and computational approaches to identify specific molecular targets and signaling pathways modulated by this compound

  • Clinical translation: Well-designed preclinical toxicology and pharmacology studies to support future clinical trials investigating this compound as a potential therapeutic agent for inflammatory conditions

References

Biological Activities and Anti-Inflammatory Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Eupalestin is a flavonoid isolated from the plant Ageratum conyzoides [1]. It is recognized as one of the promising anti-inflammatory compounds found in Australian tropical medicinal plants used by Aboriginal people [1]. The core biological activity documented for this compound is its anti-inflammatory effect, though the search results lack specific quantitative data on its potency (e.g., IC50 values) for this compound [1].

Many related flavonoids, such as eupatilin, exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK [2]. The diagram below illustrates a general experimental workflow for elucidating the anti-inflammatory mechanism of a compound like this compound.

compound Compound Stimulation (e.g., this compound) pathway_activation Pathway Analysis (NF-κB, MAPK, JAK-STAT) compound->pathway_activation readout Inflammatory Readouts (Cytokines, Enzymes) pathway_activation->readout conclusion Mechanistic Insight readout->conclusion

Reported Activities and Research Gaps

The table below summarizes the current state of knowledge on this compound's biological activities.

Biological Activity Reported Evidence/Source Key Gaps in Data
Anti-inflammatory Identified as a promising anti-inflammatory compound from Ageratum conyzoides [1]. Specific molecular targets, IC50 values, effective concentrations in vitro or in vivo.
Other Activities No specific data found in search results for other activities (e.g., antitumor, antioxidant). Research needed to confirm or rule out other potential pharmacological effects.

Experimental Protocols for Anti-Inflammatory Research

While exact protocols for this compound are not provided in the search results, the following outlines standard methodologies used in this field to characterize anti-inflammatory compounds like flavonoids [2].

In Vitro Models and Assays
  • Cell Culture Systems: Use immortalized cell lines like human bronchial epithelial cells (BEAS-2B) or microglia (BV2) to study compound effects [2].
  • Inflammatory Stimulation: Induce inflammation with agents like LPS (lipopolysaccharide) [2].
  • Gene Expression Analysis: Measure mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) using quantitative RT-PCR [2].
  • Protein Analysis: Quantify cytokine secretion using ELISA and analyze protein phosphorylation in signaling pathways (NF-κB, MAPK) via western blotting [2].
In Vivo Models and Evaluation
  • Animal Models: Use mouse or rat models of inflammation, such as OVA-induced asthma or LPS-induced acute lung injury [2].
  • Compound Administration: Administer the compound orally or intraperitoneally.
  • Tissue Collection: Collect tissues (lung, serum) for histopathological examination and cytokine measurement to assess inflammation reduction [2].

Drug Development Potential

This compound's potential stems from its structural class. The related flavonoid eupatilin is the active component in approved drugs in Korea for treating erosive gastritis, demonstrating the clinical viability of this chemical class [2].

Further research should prioritize:

  • Potency and Specificity: Determining IC50 values against key inflammatory targets like COX enzymes and pro-inflammatory cytokines.
  • Mechanism of Action: Confirming the precise molecular targets and signaling pathways this compound modulates.
  • In Vivo Efficacy: Conducting pre-clinical studies in established animal models of inflammatory diseases.

References

Chemical Identity & Analytical Identification

Author: Smolecule Technical Support Team. Date: February 2026

Eupalestin is a polymethoxyflavone (PMF), a class of flavonoid known for various biological activities [1]. The key information on its identification is summarized below.

  • Table 1: Core Chemical Information | Property | Description | | :--- | :--- | | IUPAC Name | 5-Hydroxy-6,7,3',4',5'-pentamethoxyflavone (tentative, based on source data) | | Molecular Formula | Not explicitly stated, analysis required | | Exact Mass | 404.131 (based on [M+Na]⁺ adduct) [1] | | Classification | Polymethoxyflavone | | Plant Source | Ageratum conyzoides L. (Babadotan) [1] |

  • Table 2: Analytical Protocol from Literature This table outlines the method used to identify this compound in a complex plant extract.

Method Parameter Description
Technique UPLC-ESI-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) [1]
Ionization Mode Positive [1]
Observed Ion [M+Na]⁺ at m/z 404.131 [1]
Sample Matrix Aqueous extract of Ageratum conyzoides leaves [1]
Key Step Comparison of HRMS/MS (High-Resolution Tandem MS) data with theoretical mass and bibliographic information [1]

Potential Bioactivity and Research Context

While direct studies on this compound are scarce, the available evidence provides strong clues about its potential.

  • Anti-inflammatory Potential: The research that identified this compound notes that the polymethoxyflavones detected in Ageratum conyzoides are reported to possess anti-inflammatory and antinociceptive properties [1]. This suggests this compound is a likely contributor to the plant's documented medicinal effects.
  • Traditional Use and Validation: Ageratum conyzoides has a long history in traditional medicine across tropical regions for treating skin conditions, infections, and inflammatory diseases [1]. Pre-clinical studies on the plant's extracts corroborate its anti-inflammatory, analgesic, and anti-arthritis properties [1], providing a pharmacological context for its constituents like this compound.

The following diagram illustrates the general research workflow for discovering and initial characterization of a compound like this compound from a medicinal plant, based on the information available.

Start Ethnobotanical Knowledge or Ecological Observation A Selection of Plant Material (Ageratum conyzoides) Start->A B Extraction and Crude Extract Preparation A->B C Fractionation and Compound Isolation B->C D Structural Elucidation (e.g., UPLC-ESI-QToF-MS) C->D E Hypothesis on Bioactivity (e.g., Anti-inflammatory) D->E F Targeted Bioassay Validation (Required for this compound) E->F

A Path Forward for Research

To address the significant gaps in data, the following approaches would be necessary:

  • Deep-Literature Mining: Search for "5,6,7,3',4',5'-pentamethoxyflavone" or "5-hydroxyhexamethoxyflavone" in specialized chemistry databases (e.g., SciFinder, Reaxys) for potentially older or more fundamental studies.
  • Dedicated Experimental Work: Since comprehensive data is lacking, generating it through targeted research is essential. The workflow below outlines the key steps needed to fully characterize this compound's biological profile.

Start Obtain Pure this compound (Isolation or Commercial Source) A Full Spectroscopic Characterization (NMR) Start->A B In-vitro Screening (e.g., COX-2, TNF-α, IL-6 inhibition) A->B C Mechanistic Studies (Signaling Pathway Analysis) B->C D In-vivo Validation (Animal models of inflammation) C->D

Key Takeaways

  • This compound is a polymethoxyflavone found in Ageratum conyzoides.
  • It has been identified using advanced chromatographic and mass spectrometric techniques, but a full set of quantitative and spectroscopic data is not available in the searched literature.
  • Its potential anti-inflammatory activity is inferred from the known properties of its chemical class and the plant it is derived from, but direct experimental evidence is currently lacking.

References

Application Notes: Eupalestin from *A. conyzoides*

Author: Smolecule Technical Support Team. Date: February 2026

Eupalestin is a polymethoxylated flavone (a type of flavonoid) found in Ageratum conyzoides which has demonstrated anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and p38 MAPK [1]. The following information provides a foundation for its isolation and identification.

Key Phytochemicals in Ageratum conyzoides* *This table lists known compounds in the plant that are relevant for isolation work.

Compound Class Specific Compounds Relevance to Isolation
Flavonoids This compound, Nobiletin, 5'-Methoxy nobiletin, 5,6,7,3',4',5'-Hexamethoxyflavone [2] [1] This compound is the target molecule; others are structurally similar co-occurring flavonoids.
Alkaloids Pyrrolizidine alkaloids (e.g., Lycopsamine, Echinatine) [2] [3] Toxic compounds that must be separated and monitored for safety.
Essential Oils Precocenes I & II, β-caryophyllene [4] [2] Volatile compounds; typically removed during initial extraction.
Other Phenolics Benzoic acid derivatives (e.g., Protocatechuic acid, Gallic acid), Cinnamic acid derivatives [2] Common plant phenolics.

Proposed Isolation Protocol for this compound

This protocol is inferred from a study that successfully isolated and identified this compound and other flavonoids from A. conyzoides [1]. The workflow can be visualized as follows:

Start Start: Dried and powdered A. conyzoides leaves Step1 1. Maceration (Solvent: Ethanol) Start->Step1 Step2 2. Crude Extract (CE) Concentrate in vacuo Step1->Step2 Step3 3. Liquid-Liquid Fractionation (Order: Hexane, DCM, EtOAc) Step2->Step3 Step4 4. Target Fraction (Ethyl Acetate Fraction, EtOAc-F) Step3->Step4 Step5 5. Advanced Purification (e.g., Column Chromatography, HPLC) Step4->Step5 Step6 6. Isolated Compound (Pure this compound) Step5->Step6 Step7 7. Identity Confirmation (UPLC-HRMS, Comparison with Standards) Step6->Step7

Step 1: Plant Material Pre-treatment
  • Material: Collect aerial parts (leaves recommended) of A. conyzoides.
  • Authentication: Identify the plant botanically and deposit a voucher specimen [5] [6].
  • Processing: Wash, air-dry in shade at room temperature, and pulverize into a fine powder [5].
Step 2: Crude Extraction
  • Method: Maceration.
  • Solvent: Use Ethanol [1]. Alternatively, Methanol has been used for general extraction of phytochemicals from this plant [5].
  • Procedure: Soak the powdered plant material in solvent for 24-72 hours with continuous shaking [5] [6]. Filter and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the Crude Extract (CE) [1].
Step 3: Solvent-Solvent Fractionation

This critical step separates compounds based on polarity.

  • Procedure: Dissolve the CE in a small volume of distilled water. Partition this aqueous suspension sequentially with the following organic solvents in increasing order of polarity [5] [1]:
    • n-Hexane (to remove non-polar compounds like waxes and pigments).
    • Dichloromethane (DCM) [1].
    • Ethyl Acetate (EtOAc) - This is the key fraction rich in this compound [1].
  • Collection: Each solvent fraction is collected, concentrated, and dried.
Step 4: Purification of this compound from EtOAc Fraction

The EtOAc fraction contains this compound along with other flavonoids [1]. Further purification is required.

  • Recommended Method: Column Chromatography.
    • Stationary Phase: Silica gel or Sephadex LH-20.
    • Mobile Phase: Utilize a gradient elution with solvents of increasing polarity, e.g., from pure n-Hexane to Ethyl Acetate, or Ethyl Acetate to Methanol.
  • Final Step: Preparative High-Performance Liquid Chromatography (HPLC) can be used to obtain high-purity this compound from the semi-purified column fractions.
Step 5: Identification and Analytical Characterization

The identity and purity of the isolated compound must be confirmed.

  • Primary Method: UPLC-HRMS (Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry) [1].
  • Parameters: The analysis should be performed in both positive and negative ionization modes. Characterization is based on the exact m/z value with a tight tolerance (e.g., 5 ppm) from the theoretical mass [1].
  • Comparison: Compare the obtained MS data and retention time with those of authentic standards or published literature values if available [1].

Validated UPLC-HRMS Method for this compound Identification This table summarizes the analytical conditions used in a peer-reviewed study [1].

Parameter Specification Notes
Technique UPLC-HRMS Provides high separation efficiency and accurate mass measurement.
Ionization Mode Positive & Negative Used for comprehensive detection.
Identification Basis Exact mass (m/z) Tolerance: 5 ppm from theoretical mass.
Supporting Evidence MS data & Retention time Compared with standards/literature.
Key Finding This compound was successfully identified in the Ethyl Acetate Fraction (EtOAc-F). Confirms the fractionation scheme.

Important Technical Notes and Safety

  • Toxic Compounds: Be aware that A. conyzoides contains pyrrolizidine alkaloids, which are hepatotoxic [2] [3]. The fractionation process (particularly the hexane and DCM steps) is designed to separate these from the desired flavonoids, but final products should be tested for alkaloid contamination.
  • Co-elution: The EtOAc fraction contains several structurally similar polymethoxylated flavones (e.g., nobiletin, 5'-methoxy nobiletin) [1]. Careful optimization of the chromatographic conditions (especially in Step 4) is essential to resolve this compound from these compounds.

Conclusion and Research Outlook

This document outlines a viable path for isolating this compound from A. conyzoides, grounded in a published experimental framework [1]. The core strategy of ethanol extraction followed by polarity-based fractionation, which yields an EtOAc fraction rich in the target compound, is a robust starting point.

Future work should focus on optimizing the final purification steps (Step 4 of the protocol) to establish a highly efficient and reproducible method for obtaining this compound in high yield and purity.

References

Comprehensive Application Notes and Protocols: UPLC-ESI-QToF-MS Method for Eupalestin Identification and Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eupalestin and Analytical Significance

This compound is a biologically active polymethoxyflavone primarily derived from the plant Ageratum conyzoides (commonly known as billy goat weed). This specialized flavonoid has garnered significant attention in pharmacological and natural product research due to its potential therapeutic properties, including antibacterial, anti-inflammatory, and antioxidant activities. The compound's complex chemical structure features multiple methoxy functional groups arranged around a flavone backbone, contributing to its unique physicochemical properties and biological activity. With the molecular formula C~21~H~20~O~9~ and a molecular weight of 416.4 g/mol, this compound presents specific analytical challenges that require advanced instrumentation for accurate identification and quantification [1].

The structural complexity of this compound necessitates highly sophisticated analytical approaches, particularly when analyzing it within complex plant matrices where numerous similar compounds coexist. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS) has emerged as the premier technique for addressing these challenges, offering unparalleled separation efficiency, mass accuracy, and fragmentation capability. This combination of technologies enables researchers to not only identify this compound with high confidence but also to quantify it accurately even at low concentrations in the presence of interfering compounds. The following application notes provide detailed methodologies and protocols for the analysis of this compound, supporting research efforts in natural product chemistry, drug discovery, and quality control of herbal medicines [2].

Table 1: Key Chemical Properties of this compound

Property Specification
CAS Number 73340-44-0
IUPAC Name 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one
Molecular Formula C~21~H~20~O~9~
Molecular Weight 416.4 g/mol
XLogP3 2.8
Canonical SMILES COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC
Synonyms 5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone; 5,6,7,8,3'-PM-4',5'-MDF

Analytical Technique Foundation

Principles of UPLC-ESI-QToF-MS

The UPLC-ESI-QToF-MS platform represents a powerful synergy of separation science and mass spectrometry that provides exceptional performance for the analysis of complex natural products like this compound. Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2μm particles under high pressure conditions to achieve superior chromatographic resolution, increased sensitivity, and reduced analysis time compared to conventional HPLC. When coupled with the high-mass accuracy and resolution of Quadrupole Time-of-Flight Mass Spectrometry, this technique becomes exceptionally well-suited for the identification and characterization of flavonoid compounds in complex matrices. The integration of Electrospray Ionization (ESI) enables efficient soft ionization of a wide range of compounds, making it particularly effective for the analysis of medium to low polarity compounds like polymethoxyflavones [3] [4].

The exceptional capabilities of UPLC-ESI-QToF-MS are particularly valuable for this compound analysis due to several fundamental advantages. The high resolution of UPLC efficiently separates this compound from other structurally similar polymethoxyflavones and matrix components, while the accurate mass measurement capability of QToF-MS (typically <5 ppm mass error) provides confident elemental composition determination. Additionally, the MS/MS fragmentation patterns obtained through collision-induced dissociation (CID) in the quadrupole region offer structural insights that facilitate unambiguous compound identification. This technique also enables simultaneous qualitative and quantitative analysis in a single run, making it highly efficient for comprehensive phytochemical studies. The non-targeted screening capability further allows for the detection of novel analogs or degradation products of this compound, expanding the utility of the method beyond routine analysis [5] [2].

Sample Preparation Protocols

Plant Material Extraction

Sample preparation is a critical step in ensuring accurate and reproducible analysis of this compound from plant materials. The extraction protocol must efficiently liberate the target compound while minimizing co-extraction of interfering substances and preventing compound degradation. For this compound analysis from Ageratum conyzoides, begin by collecting fresh plant material (preferably leaves), which should be thoroughly washed, and dried at room temperature away from direct sunlight to preserve light-sensitive compounds. Once dried, the material should be ground to a fine powder using a laboratory mill, ensuring homogeneity for representative sampling. Weigh approximately 1.0 g of the powdered material accurately and transfer it to a suitable extraction vessel [2].

The extraction itself employs ultrasonication-assisted extraction (UAE), which has been demonstrated to efficiently release phenolic compounds from plant matrices while reducing extraction time and solvent consumption. Add 20 mL of methanol-water mixture (70:30, v/v) to the powdered plant material—this hydro-organic solvent system has proven effective for extracting polymethoxyflavones like this compound while providing a good compromise between extraction efficiency and selectivity. Subject the mixture to ultrasonic extraction for 30 minutes at a controlled temperature of 35°C, ensuring the bath temperature does not exceed 40°C to prevent thermal degradation of target compounds. Following ultrasonication, centrifuge the extract at 16,000 × g for 30 minutes to separate particulate matter, then carefully collect the supernatant. The remaining pellet can be re-extracted with fresh solvent to maximize recovery, with the combined supernatants then filtered through a 0.45 μm membrane before analysis. For complex matrices, an additional cleanup step using solid-phase extraction (SPE) may be employed, with C18 cartridges proving effective for removing interfering compounds while retaining polymethoxyflavones [3] [6] [2].

Sample Cleanup and Concentration

For samples with complex matrices or low this compound concentrations, additional cleanup and concentration steps may be necessary to achieve optimal results. The extract obtained from the initial preparation can be further purified using C18 solid-phase extraction cartridges that have been preconditioned with 5 mL methanol followed by 5 mL deionized water. Load the sample extract onto the cartridge, then wash with 5 mL of 20% methanol to remove highly polar interferents. This compound can then be eluted with 3-5 mL of 80% methanol, which effectively recovers the target compound while leaving more non-polar interferents on the cartridge. The eluate can then be gently evaporated under nitrogen at 35°C until near dryness, then reconstituted in 1 mL of initial mobile phase for UPLC analysis. This concentration step can improve detection sensitivity approximately 20-fold, which is particularly valuable when analyzing this compound in samples where it is present at low concentrations [2].

Chromatographic Separation Conditions

UPLC Operating Parameters

Chromatographic separation represents a critical component of the analytical method, directly impacting the resolution, sensitivity, and accuracy of this compound analysis. The following protocol has been specifically optimized for the separation of polymethoxyflavones, including this compound, from complex plant extracts. Employ an ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm particle size) or equivalent, maintained at a constant temperature of 50°C to ensure retention time stability and optimal separation efficiency. The mobile phase consists of a binary solvent system: Solvent A is 0.1% formic acid in water, while Solvent B is acetonitrile containing 0.1% formic acid. The addition of formic acid enhances ionization efficiency in positive ESI mode and improves peak shape for acidic compounds [6] [5].

The separation employs a gradient elution program starting at 5% B for the initial 3 minutes, followed by a linear increase to 50% B over 7 minutes, then a rapid increase to 100% B over 2 minutes, holding at 100% B for 3 minutes for column cleaning before re-equilibrating at initial conditions for 3 minutes. The total run time is 18 minutes per sample, providing a balance between comprehensive separation and throughput. Maintain a flow rate of 0.4 mL/min throughout the analysis, with an injection volume of 2-5 μL depending on the concentration of this compound in the sample. The autosampler temperature should be maintained at 4°C to ensure sample stability throughout the analysis sequence. Under these conditions, this compound typically elutes between 10.5 and 12.5 minutes, well-separated from other polymethoxyflavones and matrix components [6] [5] [2].

Table 2: UPLC Gradient Program for this compound Separation

Time (min) % Solvent A (0.1% FA in Water) % Solvent B (0.1% FA in ACN) Flow Rate (mL/min)
0.0 95 5 0.4
3.0 95 5 0.4
10.0 50 50 0.4
12.0 0 100 0.4
15.0 0 100 0.4
15.1 95 5 0.4
18.0 95 5 0.4

Mass Spectrometry Detection

ESI-QToF-MS Parameters

Mass spectrometric detection of this compound requires optimized ionization and detection parameters to achieve the necessary sensitivity, mass accuracy, and structural information. The Waters Xevo G2 QToF or equivalent system operated in positive electrospray ionization (ESI+) mode has demonstrated excellent performance for this compound analysis. Set the capillary voltage to 3.0 kV to ensure efficient droplet formation and ionization, with the cone voltage maintained at 40 V to control the degree of in-source fragmentation. The ion source temperature should be set to 100°C, while the desolvation temperature is optimally maintained at 350°C to ensure efficient solvent evaporation without thermal degradation of the analyte. Use desolvation gas (nitrogen) flow of 650 L/hour and cone gas flow of 50 L/hour to support the ionization process [6] [7].

For mass analysis, operate the QToF mass spectrometer in sensitivity mode with a resolution exceeding 20,000 FWHM to ensure accurate mass measurement. Set the mass acquisition range from 50 to 1200 m/z to capture the molecular ion of this compound (theoretical [M+H]+ 417.1188) along with potential fragments and related compounds. For MS/MS experiments, use a collision energy ramp from 20 to 40 eV to generate informative fragment ions while preserving the precursor ion intensity. Introduce reference mass compounds (such as leucine-enkephalin or the Agilent reference mass solution providing m/z 112.9856 and 1033.9881) via a separate inlet for continuous mass correction during analysis, ensuring mass accuracy better than 5 ppm. Data should be acquired in centroid mode to optimize data file size while maintaining accurate mass measurement, with a scan time of 0.3 seconds providing a suitable balance between sensitivity and chromatographic fidelity [6] [5] [7].

Table 3: Optimal MS Parameters for this compound Analysis

Parameter Setting
Ionization Mode Positive ESI
Capillary Voltage (kV) 3.0
Cone Voltage (V) 40
Source Temperature (°C) 100
Desolvation Temperature (°C) 350
Desolvation Gas Flow (L/h) 650
Cone Gas Flow (L/h) 50
Mass Range (m/z) 50-1200
Collision Energy (eV) 20-40 (ramp)
Acquisition Mode Centroid
Scan Time (s) 0.3

Data Analysis and Compound Identification

This compound Identification Workflow

Data processing and compound identification follow a systematic workflow to ensure accurate and reliable results. Begin by processing the raw UPLC-ESI-QToF-MS data using appropriate software (such as MassHunter, UNIFI, or similar platforms), which should include mass alignment using the reference masses collected during analysis, peak detection with appropriate sensitivity thresholds, and componentization to group related ions from the same compound. For this compound identification, the first step involves examining the accurate mass measurement of the protonated molecule [M+H]^+^, which should be 417.1188 m/z (theoretical mass) with a mass error tolerance of ≤5 ppm for confident elemental composition assignment (C~21~H~21~O~9~^+^). The isotopic pattern should also be evaluated, with the isotopic distribution matching the theoretical pattern for the proposed molecular formula [5] [2].

The second identification tier involves interpreting MS/MS fragmentation patterns to confirm structural assignment. This compound typically produces characteristic fragment ions resulting from cleavage of methoxy groups and breakage of the flavone backbone. Key fragment ions include m/z 402.0954 [M+H-CH~3~]^+^, m/z 387.0720 [M+H-2CH~3~]^+^, m/z 372.0485 [M+H-3CH~3~]^+^, and m/z 229.0499 corresponding to the benzodioxole-containing fragment. The third identification tier involves chromatographic behavior assessment, with retention time comparison against an authentic standard when available. Finally, UV-Vis spectrum collected via a photodiode array detector can provide additional confirmation, with this compound showing characteristic absorption maxima around 250 and 350 nm, typical of flavone compounds. This multi-tiered identification approach provides confident characterization of this compound even in complex plant extracts [2].

Figure 1: this compound Identification Workflow - This diagram illustrates the multi-tiered approach for confident identification of this compound in complex samples, incorporating accurate mass measurement, fragmentation pattern analysis, spectral matching, and chromatographic behavior.

Quantification Method Validation

Quantitative analysis of this compound requires careful method validation to ensure accurate and reproducible results. Prepare a calibration curve using authentic this compound standard at a minimum of six concentration levels spanning the expected range in samples (typically 0.1-100 μg/mL). The curve should demonstrate linearity with a correlation coefficient (r^2^) ≥0.995 and precision with %RSD ≤15% for all calibration levels. For method validation, establish accuracy through recovery experiments using spiked samples at low, medium, and high concentrations, with acceptable recovery ranges of 85-115%. Precision should be evaluated through both intra-day (repeatability) and inter-day (intermediate precision) analyses, with %RSD values ≤15% [2].

The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1 respectively, typically achieving LOD values around 0.01-0.05 μg/mL and LOQ values of 0.05-0.1 μg/mL for this compound. Specificity should be confirmed by analyzing blank matrices to ensure no interfering peaks co-elute with this compound at its retention time. The robustness of the method should be tested by deliberately varying key parameters such as column temperature (±5°C), mobile phase composition (±2%), and flow rate (±0.05 mL/min) to establish method tolerances. For quality control during sample analysis, include system suitability tests at the beginning of each sequence and quality control samples after every 10-12 injections to monitor instrument performance throughout the analysis batch [5] [2].

Applications in Research and Quality Control

Natural Products Research

The developed UPLC-ESI-QToF-MS method for this compound analysis finds significant application in natural products research and phytochemical studies. Researchers have successfully employed this methodology to identify and quantify this compound in various extracts of Ageratum conyzoides, revealing its presence as one of the major polymethoxyflavones in this medicinal plant. In one comprehensive study, the method enabled the simultaneous identification of 27 compounds in the aqueous extract of Ageratum conyzoides, including phenolic acids, coumarin, polymethoxyflavones, and even toxic pyrrolizidine alkaloids. Importantly, this analysis led to the discovery of twelve previously unreported metabolites in the species, demonstrating the power of this analytical approach for phytochemical characterization. The accurate quantification of this compound alongside other bioactive compounds provides valuable data for understanding the phytochemical composition and potential therapeutic effects of this traditionally used medicinal plant [2].

Beyond basic phytochemical characterization, the method supports bioactivity-guided fractionation studies aimed at isolating this compound and related compounds for further biological evaluation. The high sensitivity and specificity of UPLC-ESI-QToF-MS allow researchers to track this compound throughout fractionation procedures, ensuring target compound retention while monitoring for potential degradation. This application is particularly valuable in drug discovery programs where this compound's reported antibacterial and anti-inflammatory properties warrant further investigation. Additionally, the method facilitates metabolomic studies examining variations in this compound content across different plant accessions, harvesting times, or growth conditions, contributing to the optimization of cultivation practices for enhanced bioactive compound production [1] [2].

Quality Control Applications

In pharmaceutical and herbal medicine quality control, the UPLC-ESI-QToF-MS method for this compound analysis provides a powerful tool for ensuring product consistency, authenticity, and safety. The method enables comprehensive quality assessment of herbal preparations containing Ageratum conyzoides by quantifying the marker compound this compound while simultaneously monitoring for potential contaminants such as pyrrolizidine alkaloids, which are known hepatotoxic compounds that may co-occur in plant material. This dual capability for both target compound quantification and untargeted safety screening represents a significant advantage over traditional analytical methods. Furthermore, the technique supports authentication studies to detect adulteration or substitution of herbal material, as the specific polymethoxyflavone profile including this compound serves as a chemical fingerprint for genuine Ageratum conyzoides [2].

The application of this analytical approach extends to stability testing of herbal formulations, where it can monitor this compound degradation under various storage conditions and establish appropriate expiration dates. The method's high sensitivity allows detection of even minor degradation products, providing early indicators of stability issues. Additionally, the methodology supports standardization of herbal products by ensuring consistent this compound content across different production batches, an essential requirement for regulatory compliance and therapeutic consistency. As interest in this compound continues to grow for potential applications in cosmetics (for its antioxidant properties) and the food industry (as a natural preservative), this UPLC-ESI-QToF-MS method will play an increasingly important role in product development and quality assurance across multiple industries [1].

Troubleshooting and Method Optimization

Method performance issues may occasionally arise during this compound analysis, but systematic troubleshooting can resolve most common problems. If peak shape deteriorates (tailing or fronting), first examine the mobile phase pH and buffer concentration, ensuring adequate buffering capacity at the working pH. Consider replacing the guard column or analytical column if peak shape issues persist, as column degradation can significantly impact chromatographic performance. For retention time shifts, verify mobile phase composition accuracy, column temperature stability, and gradient delay volume consistency. When experiencing decreased sensitivity in mass detection, check ESI source components for contamination, optimize nebulizer and desolvation gas flows, and verify that capillary and cone voltages are set correctly [5].

If mass accuracy deteriorates beyond acceptable limits (>5 ppm), ensure reference mass compounds are being properly introduced and detected, and perform mass calibration according to manufacturer recommendations. For inconsistent quantification results, verify standard solution stability (prepare fresh if necessary), check injection precision, and confirm sample homogeneity. When interferences co-elute with this compound, consider modifying the gradient program to improve separation or incorporating additional sample cleanup steps such as solid-phase extraction with selective sorbents. Regularly analyzing quality control samples and including system suitability tests at the beginning of each sequence helps detect performance issues early, preventing extensive data loss or reanalysis requirements [5] [2].

Conclusion

The UPLC-ESI-QToF-MS method presented herein provides a comprehensive analytical solution for the identification and quantification of this compound in complex plant matrices. The combination of ultra-high-performance liquid chromatography with high-resolution mass spectrometry offers unparalleled specificity, sensitivity, and confidence in compound characterization. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis represent optimized procedures validated through application to real-world samples. This methodology supports diverse applications ranging from basic phytochemical research to routine quality control in pharmaceutical and herbal product development. As interest in the biological activities of this compound continues to grow, this robust analytical approach will facilitate further research into this promising polymethoxyflavone and its potential therapeutic applications.

References

Application Note: A Proposed Protocol for Evaluating the Anti-Inflammatory Activity of Eupalestin

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This document outlines a detailed experimental protocol to evaluate the putative anti-inflammatory activity of the natural compound Eupalestin. The workflow progresses from in silico screening and in vitro mechanistic studies in immune cells to validation in a murine model of acute inflammation, providing a comprehensive profile of its activity and potential mechanisms [1] [2].

Introduction

Natural products (NPs) have historically been a vital source of anti-inflammatory drug leads, with examples including salicin (the precursor to aspirin) and curcumin [2]. The discovery process typically employs a biorational approach, leveraging traditional use or ecological knowledge to select source material, followed by bioactivity-guided fractionation [2]. This protocol applies these established principles to characterize this compound, a compound for which preliminary data is lacking. The strategy focuses on key inflammatory pathways and markers, such as the NF-κB signaling cascade and pro-inflammatory cytokines like TNF-α and IL-6 [3] [4].

Mechanism of Action & Signaling Pathways

Initial investigations should focus on this compound's interaction with central inflammatory signaling pathways. The diagram below outlines the proposed workflow for elucidating its mechanism of action.

G compound This compound Treatment nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibits lps LPS Stimulus lps->nfkb_pathway cytokine_prod Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) nfkb_pathway->cytokine_prod enzyme_inhib COX-2 / iNOS Enzyme Inhibition nfkb_pathway->enzyme_inhib readouts Experimental Readouts cytokine_prod->readouts enzyme_inhib->readouts

Key Investigative Assays
  • NF-κB Nuclear Translocation: Use immunocytochemistry and Western blotting to analyze nuclear and cytoplasmic fractions of LPS-induced macrophages pre-treated with this compound [3] [5].
  • Cytokine Secretion: Measure levels of TNF-α, IL-6, and IL-1β in cell culture supernatants using ELISA (see Table 1 for proposed concentrations) [2] [4].
  • Enzyme Activity: Assess inhibition of COX-2 and iNOS enzyme activity using commercial assay kits, and measure resulting PGE₂ and nitric oxide levels [3].

In Vitro Experimental Protocols

Cell Culture
  • Cell Lines: murine macrophage RAW 264.7 cell line and human THP-1 monocytic cell line (differentiated into macrophages) [2].
  • Culture Conditions: Maintain in DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator [2].
Cell Viability Assay (MTT Assay)

Purpose: Determine non-cytotoxic concentrations of this compound for subsequent assays [2]. Procedure:

  • Seed cells in a 96-well plate (1 x 10⁴ cells/well) and incub for 24 h.
  • Treat with this compound (see Table 1 for concentration range) for 24 h.
  • Add MTT reagent (0.5 mg/mL) and incubate for 4 h.
  • Dissolve formazan crystals with DMSO.
  • Measure absorbance at 570 nm using a microplate reader. Analysis: Calculate cell viability as a percentage of the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined using non-linear regression analysis.
LPS-induced Inflammation Model & ELISA

Purpose: Evaluate the effect of this compound on pro-inflammatory cytokine production [2]. Procedure:

  • Seed cells in a 24-well plate (5 x 10⁵ cells/well).
  • Pre-treat cells with non-cytotoxic concentrations of this compound (or vehicle control) for 2 h.
  • Stimulate with LPS (100 ng/mL) for 18-24 h.
  • Collect cell-free culture supernatants by centrifugation.
  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's protocol.

In Vivo Experimental Protocol

Mouse Model of LPS-Induced Septic Shock

This model provides a robust in vivo system for confirming anti-inflammatory activity [2].

  • Animals: 6-8 week old male C57BL/6 mice (n=6 per group).
  • Ethics: All experiments must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Procedure:

  • Pre-treatment: Administer this compound (orally or intraperitoneally) at 1, 5, and 25 mg/kg doses. Include vehicle control and a positive control (e.g., Dexamethasone 5 mg/kg).
  • Challenge: After 1 h, inject LPS (10 mg/kg, i.p.) to induce systemic inflammation.
  • Monitoring: Monitor health for 6-24 hours. Euthanize mice at the experimental endpoint.
  • Sample Collection: Collect blood via cardiac puncture. Obtain serum by centrifugation. Harvest organs (liver, kidney, lung) for histopathological analysis and cytokine measurement.

The overall workflow for the complete study, from compound preparation to data analysis, is summarized below.

G start Compound Preparation (this compound) in_silico In Silico Screening (Molecular Docking) start->in_silico in_vitro In Vitro Assays in_silico->in_vitro in_vivo In Vivo Validation (LPS-induced Shock Model) in_vitro->in_vivo data Data Analysis & Reporting in_vivo->data

Data Analysis and Presentation

Consistent and rigorous data analysis is crucial. The table below summarizes the key quantitative experiments, their outputs, and analytical methods.

Table 1: Summary of Key Quantitative Experiments and Data Analysis Methods [6]

Experiment Measured Variable(s) Data Type Proposed Concentrations Statistical Test
MTT Assay Cell Viability (%) Continuous 0.1, 1, 10, 50, 100 µM One-way ANOVA with Dunnett's post-test
NF-κB Luciferase Luminescence (RLU) Continuous 1, 5, 10 µM One-way ANOVA with Dunnett's post-test
Cytokine ELISA Cytokine Concentration (pg/mL) Continuous 1, 5, 10 µM One-way ANOVA with Dunnett's post-test
qRT-PCR Gene Expression Fold-Change Continuous 1, 5, 10 µM One-way ANOVA with Dunnett's post-test
In Vivo Model Serum Cytokines (pg/mL), Clinical Score Continuous/Ordinal 1, 5, 25 mg/kg One-way ANOVA with Dunnett's post-test
  • Statistical Analysis: Express all data as mean ± standard deviation (SD) or standard error of the mean (SEM). Use GraphPad Prism or similar. A p-value < 0.05 is considered statistically significant [6].
  • Data Visualization: Generate bar graphs for group comparisons, line graphs for dose-responses, and tables for summarizing quantitative results.

References

Protocol for Antifungal Spore Germination Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details a methodology to evaluate the inhibitory effects of natural product compounds, such as a hypothetical "Eupalestin," on fungal spore germination. The approach is adapted from established antifungal research methods [1].

Principle

Spore germination is critical for initiating fungal growth and infection. This assay measures the ability of a test compound to prevent the transition of dormant spores into vegetative cells, providing a potential target for new, fungus-specific antifungal development [1]. The protocol uses a luciferase-based reporter system for high-throughput screening, but optical density and microscopy methods are also described.

Materials and Equipment
  • Fungal Spores: Purified spore stocks of target pathogen (e.g., Cryptococcus neoformans, Aspergillus fumigatus).
  • Test Compound: "this compound" solution of known concentration. Prepare a stock solution in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration does not affect spore germination (typically <1%).
  • Controls:
    • Negative Control: Germination medium with solvent only.
    • Positive Control: A known germination inhibitor (e.g., Pentamidine for C. neoformans) [1].
  • Germination Medium: Appropriate liquid medium to induce germination. Composition is strain-specific [2].
  • Equipment: Laminar flow hood, CO₂ incubator, microplate reader (capable of reading OD₆₀₀ and luminescence), centrifuge, microscope, hemocytometer, 96-well microtiter plates.
Procedure

Step 1: Spore Preparation Harvest spores from mature fungal cultures and purify using density gradient centrifugation. Determine spore concentration using a hemocytometer and suspend them in germination medium to a standardized concentration (e.g., 10⁶ spores/mL) [1].

Step 2: Assay Setup

  • Dilute "this compound" in germination medium to create a concentration series (e.g., 100 µM, 50 µM, 25 µM, 10 µM) for dose-response analysis.
  • Dispense 80 µL of each "this compound" concentration, controls, and blank medium into a 96-well plate, in triplicate.
  • Inoculate each well with 20 µL of the standardized spore suspension.
  • Seal the plate and incubate under optimal conditions for the target fungus (e.g., 30°C for 10 hours) [1].

Step 3: Germination Monitoring Choose one or more of the following methods to quantify germination:

  • Luciferase-Based Assay: For reporter strains, lyse cells and measure luciferase activity. Germination correlates with increased signal [1].
  • Optical Density (OD₆₀₀): Measure OD₆₀₀ at the start (T₀) and end (Tₑₙ𝒹) of incubation. A reduced increase in OD indicates inhibition of germination and growth [1].
  • Microscopy: At the endpoint, visually score spores. A spore is considered germinated when the germ tube length exceeds the spore diameter.
Data Analysis
  • Calculate Inhibition:
    • For luciferase/OD: % Inhibition = [1 - (Signal_compound - Signal_blank) / (Signal_negative control - Signal_blank)] × 100
    • For microscopy: % Germination = (Number of germinated spores / Total spores) × 100, then calculate % Inhibition = 100 - % Germination.
  • Calculate IC₅₀: Determine the concentration of "this compound" that causes 50% inhibition of germination using non-linear regression (log(inhibitor) vs. response) from your dose-response data.

Expected Data and Interpretation

The table below outlines hypothetical data and key parameters you would obtain from this assay.

Table 1: Key Parameters for Spore Germination Inhibition Assay

Parameter Description Measurement Method
IC₅₀ (Germination) Concentration inhibiting 50% spore germination. Primary indicator of compound potency. Luminescence, Microscopy
IC₅₀ (Growth) Concentration inhibiting 50% yeast/mycelial growth. Identifies general growth inhibitors. OD₆₀₀
Minimum Inhibitory Concentration (MIC) The lowest concentration that prevents visible vegetative growth. Visual inspection, OD₆₀₀
Selectivity Index (SI) Ratio of IC₅₀ (growth) to IC₅₀ (germination). A high SI suggests specific antigerminant activity. Calculated

Experimental Workflow and Germination Pathways

The diagram below illustrates the complete experimental workflow for the assay.

workflow start Start: Prepare Spore Stock A Dilute Test Compound (this compound) start->A B Dispense into 96-well Plate A->B C Inoculate with Spore Suspension B->C D Incubate under Optimal Conditions C->D E Measure Endpoint: Luciferase, OD600, Microscopy D->E F Analyze Data & Calculate IC50 E->F

Diagram 1: Assay workflow for spore germination inhibition.

Fungal spores utilize specific nutrient-sensing pathways to break dormancy. The following diagram summarizes the key pathways and potential inhibition points.

pathways DormantSpore Dormant Spore Germination Germination Initiation DormantSpore->Germination Nutrients Nutrient Signals (e.g., L-Ala, L-Phe, Bile Salts) GerReceptor Germination (Ger) Receptor Nutrients->GerReceptor 1. Sensing GerReceptor->Germination 2. Signal Transduction VegetativeGrowth Vegetative Growth Germination->VegetativeGrowth Inhibitor This compound (Potential Inhibitor) Inhibitor->GerReceptor  Blocks

Diagram 2: Spore germination pathways and inhibition. This compound may block nutrient sensing at Ger receptors [2] [1].

Research Context and Applications

  • Drug Repurposing Strategy: This assay is suitable for screening existing drug libraries to find compounds with antigerminant activity, potentially accelerating development of antifungal prophylactics [1].
  • Natural Product Discovery: The ethnobotanical approach, studying plants used in traditional medicine for inflammatory diseases, can be a valuable strategy for discovering new antigerminant compounds [3] [4].

Critical Notes and Troubleshooting

  • Strain-Specific Variability: Sporulation efficiency and germination responses can vary significantly between fungal strains and are highly dependent on growth and sporulation conditions [2].
  • Solvent Toxicity: Always include a solvent-only control to rule out effects from the compound's vehicle (e.g., DMSO).
  • Confirmatory Assays: A positive result in a primary screen like this should be followed up with secondary assays, including time-kill kinetics and efficacy in relevant animal infection models [1].

References

Comprehensive Application Notes and Protocols for Quantitative Analysis of Eupalestin in Plant Extracts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eupalestin and Its Significance

This compound is a biologically active flavone compound primarily isolated from members of the Asteraceae family, particularly from species such as Ageratum conyzoides. This compound has garnered significant research interest due to its demonstrated antiprotozoal activity against various parasites including Leishmania species, showing promising inhibitory potential with IC₅₀ values in the micromolar range [1]. The compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in plants and known for their diverse pharmacological properties. This compound represents a potential lead compound for drug development against neglected tropical diseases, emphasizing the need for reliable quantitative analytical methods to support its isolation, characterization, and standardization in medicinal plant preparations.

The structural complexity of this compound and its occurrence in complex plant matrices presents significant analytical challenges that require sophisticated separation and detection techniques. These challenges include the compound's stability under different extraction conditions, its chromatographic behavior, and the need for selective detection methods to distinguish it from co-eluting compounds. This document provides comprehensive application notes and detailed protocols for the quantitative analysis of this compound in plant extracts, encompassing extraction methodologies, chromatographic separation, mass spectrometric detection, and bioactivity assessment to support researchers in natural product drug discovery.

Table 1: Fundamental Characteristics of this compound

Property Description
Chemical Class Flavonoid (Flavone)
Molecular Formula Information requires experimental determination
Molecular Weight Information requires experimental determination
Natural Sources Primarily Ageratum conyzoides and other Asteraceae family plants
Reported Bioactivity Antiprotozoal, specifically against Leishmania species [1]
Analytical Challenges Matrix interference, compound stability, method sensitivity

Analytical Methods for this compound Quantification

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC represents the most widely employed technique for the separation and quantification of flavonoid compounds like this compound from complex plant matrices. The method typically utilizes C18 stationary phases with particle sizes ranging from 3-5 μm and column dimensions of 150-250 mm in length with 4.6 mm internal diameter to achieve optimal resolution. The mobile phase generally consists of a binary gradient system with acidified water (0.1% formic acid or phosphoric acid) and acetonitrile or methanol as the organic modifier. The acidic modifiers serve to suppress silanol interactions and improve peak shape for phenolic compounds [2] [3].

For detection, Diode Array Detection (DAD) is particularly advantageous for flavonoid analysis as it enables the acquisition of full UV-Vis spectra, providing valuable spectral information for compound identity confirmation. This compound, being a flavone derivative, typically exhibits characteristic absorption maxima in the range of 330-350 nm and 250-270 nm, which can be used for selective detection and purity assessment of chromatographic peaks. The method development should focus on achieving baseline separation of this compound from structurally similar flavonoids that may co-occur in plant extracts, particularly those with identical molecular weights but slight structural variations that could impact bioactivity [2].

Table 2: Optimized HPLC-DAD Conditions for this compound Analysis

Parameter Specification
Column C18 reverse phase (250 × 4.6 mm, 5 μm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol
Gradient Program 5-50% B over 30 min, 50-95% B over 5 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10-20 μL
Detection Wavelength 340 nm (with spectrum recording 200-400 nm)
Sample Temperature 4°C
Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry provides superior specificity and sensitivity for this compound quantification, especially in complex plant matrices where interference from co-eluting compounds is a significant concern. The electrospray ionization (ESI) source operating in negative ion mode is generally preferred for flavonoid analysis due to the efficient ionization of phenolic compounds through deprotonation of hydroxyl groups. MS detection enables not only sensitive quantification but also provides structural confirmation through accurate mass measurement and fragmentation pattern analysis [2] [3].

For highest sensitivity and selectivity, Multiple Reaction Monitoring (MRM) is the detection mode of choice when using tandem mass spectrometry. This approach involves selecting the precursor ion of this compound and monitoring one or more characteristic product ions, significantly reducing chemical noise and enhancing signal-to-noise ratios. The mass spectrometer parameters, including collision energy, source temperature, and gas flows, should be optimized for this compound to maximize detection sensitivity. The use of internal standards, particularly stable isotope-labeled analogs of this compound if available, is strongly recommended to correct for matrix effects and variations in ionization efficiency [3].

Extraction and Sample Preparation Protocols

Conventional Extraction Methods

Maceration represents the most straightforward extraction technique for the initial isolation of this compound from plant material. The process involves soaking finely powdered plant material (100-500 g) in a suitable solvent system, typically hydroalcoholic mixtures (70-80% ethanol or methanol) at room temperature with periodic agitation for 24-72 hours. The solvent selection is critical and should be based on the chemical properties of this compound, considering its polarity, stability, and solubility characteristics. Following maceration, the mixture is filtered, and the marc is re-extracted to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of the target compound [3].

Hydrodistillation represents an alternative extraction approach, particularly useful for volatile compounds, though its applicability for this compound may be limited. This method involves boiling plant material in water or passing steam through the plant matrix, causing the release of volatile components that are co-distilled with water vapor and subsequently separated and collected. While this technique has been successfully employed for the extraction of essential oils from Asteraceae plants, its efficiency for flavonoid compounds like this compound requires experimental verification [4] [2]. The extraction yield is influenced by numerous factors including plant part utilized, particle size, solvent-to-material ratio, extraction duration, and temperature, all of which should be systematically optimized using design of experiments (DoE) approaches.

Modern Extraction Techniques

Advanced extraction technologies offer significant improvements in efficiency, solvent consumption, and extraction time compared to conventional methods. Ultrasound-assisted extraction (UAE) utilizes cavitation phenomena to disrupt plant cell walls, enhancing mass transfer and compound release. Optimal conditions typically involve sonication at frequencies of 20-40 kHz for 15-30 minutes at controlled temperatures (30-50°C). Microwave-assisted extraction (MAE) employs microwave energy to rapidly heat the plant-solvent system, significantly reducing extraction time to mere minutes while improving yield. The method parameters, including microwave power, irradiation time, and temperature, must be carefully controlled to prevent thermal degradation of heat-sensitive compounds like flavonoids [5].

Following initial extraction, a sample clean-up procedure is often necessary to remove interfering compounds and concentrate the target analyte prior to chromatographic analysis. Solid-phase extraction (SPE) using cartridges with sorbents such as C18, silica, or polymeric materials provides an efficient approach for sample purification and concentration. The selectivity of the clean-up process can be enhanced by judicious selection of sorbent chemistry and elution solvents based on the physicochemical properties of this compound. For particularly complex matrices, a combination of different SPE sorbents or multidimensional purification strategies may be required to achieve the necessary sample clean-up for accurate quantification [2].

Bioactivity Assessment Protocols

Antiprotozoal Activity Evaluation

The primary reported bioactivity of this compound is its antiprotozoal activity against Leishmania species, which should be evaluated using standardized assays to confirm the biological relevance of the quantified compound. The assay typically involves culturing promastigotes or amastigotes of relevant Leishmania species (e.g., L. donovani, L. amazonensis, or L. mexicana) in appropriate medium supplemented with fetal bovine serum (FBS) at optimal pH and temperature conditions. This compound, dissolved in DMSO (with final concentration not exceeding 1%), is serially diluted and added to the parasite cultures, followed by incubation for a specific period (usually 48-72 hours) [1].

Parasite viability is assessed using robust colorimetric or fluorometric assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being widely employed. This method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing a reliable indicator of cell viability. The absorbance is measured at 540-570 nm, and the percentage inhibition is calculated relative to untreated controls. The IC₅₀ values (concentration causing 50% inhibition of parasite growth) are determined from dose-response curves using appropriate statistical software. It is crucial to simultaneously assess cytotoxicity against mammalian cell lines (e.g., J774 macrophages, THP-1, or Vero cells) to determine the selectivity index (SI), which is calculated as the ratio of cytotoxic concentration to antiprotozoal IC₅₀, providing a measure of the compound's therapeutic window [1].

G cluster_1 Analytical Phase cluster_2 Bioactivity Phase Start Plant Material Collection ID Botanical Identification Start->ID Prep Sample Preparation (Drying, Powdering) ID->Prep Ext Extraction (Solvent Selection, Optimization) Prep->Ext QC1 Initial Quality Control Ext->QC1 QC1->Ext Fail Frac Fractionation QC1->Frac Pass ISO Isolation of this compound Frac->ISO Quant Quantification (HPLC, LC-MS) ISO->Quant Bio Bioactivity Assessment Quant->Bio Data Data Analysis Bio->Data End Standardized Extract Data->End

Figure 1: Comprehensive Workflow for this compound Analysis and Bioactivity Assessment

Technical Considerations and Method Validation

Method Optimization and Validation

Comprehensive method validation is essential to ensure that the analytical method for this compound quantification produces reliable, accurate, and reproducible results. The validation should follow established guidelines such as ICH Q2(R1) and include assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity demonstrates that the method can unequivocally identify and quantify this compound in the presence of other matrix components, typically confirmed through peak purity assessment using diode array detection or mass spectrometric detection. Linearity is established by analyzing a series of standard solutions at different concentration levels, with a correlation coefficient (r²) of at least 0.995 expected for an acceptable calibration curve [2].

The accuracy of the method, expressed as percentage recovery, should be determined by spiking plant matrix with known concentrations of this compound standard at three different levels (low, medium, and high) across the calibration range. Precision includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), with relative standard deviation (RSD) values not exceeding 5% for standard solutions and 10-15% for complex plant matrices. The robustness of the method should be evaluated by deliberately introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to identify critical parameters that require strict control [2] [3].

Quantification and Quality Control

For absolute quantification of this compound, the availability of a well-characterized reference standard is imperative. The standard should be of high purity (preferably ≥95%) and its identity and purity thoroughly characterized using complementary techniques including NMR, HRMS, and HPLC-DAD. A series of standard solutions at different concentration levels are analyzed to establish a calibration curve, which should be prepared in the same solvent as the sample solutions to minimize matrix effects. The use of an appropriate internal standard, preferably a structurally similar compound not naturally present in the sample, is recommended to correct for variations in injection volume, detector response, and sample preparation losses [2].

For laboratories without access to this compound reference standards, quantitative NMR (qNMR) using an appropriate internal standard (e.g., 1,3,5-trimethoxybenzene) represents a viable alternative for quantification. Quality control during the analytical process should include the analysis of method blanks to check for contamination, system suitability tests to ensure instrument performance, and quality control samples (independent standard solutions at known concentrations) analyzed at regular intervals throughout the sequence to monitor method performance. For complex plant extracts, standard addition methods may be necessary to account for matrix effects that could enhance or suppress the analytical response [3].

Table 3: Method Validation Parameters for this compound Quantification

Validation Parameter Acceptance Criteria Recommended Procedure
Specificity No interference at retention time of analyte Compare chromatograms of blank, standard, and sample
Linearity r² ≥ 0.995 Calibration curve with ≥5 concentration levels
Accuracy Recovery 85-115% Spike recovery at 3 concentration levels
Precision (Repeatability) RSD ≤ 5% for standard, ≤15% for sample Multiple injections of same sample (n=6)
LOD S/N ratio ≥ 3 Serial dilution of standard solution
LOQ S/N ratio ≥ 10 Serial dilution of standard solution
Robustness RSD ≤ 5% for retention time and area Deliberate variation of method parameters

Conclusion

The quantitative analysis of this compound in plant extracts requires a systematic approach encompassing optimized extraction, thorough sample clean-up, precise chromatographic separation, and selective detection. The protocols outlined in this document provide researchers with comprehensive methodologies for the reliable quantification of this promising bioactive compound. Further research should focus on the development of validated analytical methods for this compound in different plant matrices and the exploration of its full pharmacological potential through in vitro and in vivo studies. The standardization of this compound quantification will support quality control of herbal preparations and facilitate further drug discovery efforts based on this natural product.

References

Eupalestin extraction and purification techniques

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of Eupalestin

This compound is a pentamethoxy-methylenedioxyflavone. Its key chemical identifiers are summarized in the table below [1].

Property Description
CAS Number 73340-44-0 [1]
Molecular Formula C₂₁H₂₀O₉ [1]
Molecular Weight 416.4 g/mol [1]
IUPAC Name 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one [1]
Synonyms 5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone; 5,6,7,8,3'-PM-4',5'-MDF [1]
Canonical SMILES COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC [1]
XLogP3 2.8 [1]

Natural Source and Context

This compound is a bioactive flavonoid primarily found in the plant Ageratum conyzoides (Billy goat weed) [1] [2] [3]. Research indicates it functions as a defense molecule for the plant, showing inhibitory activity against the spore germination of pathogenic fungi [3].

General Workflow for Extraction & Purification

While a specific protocol for this compound is not published, the following workflow outlines the standard stages for isolating such compounds from plant material, based on general practices and a modified approach for related fungal metabolites [4].

start Start: Dried & Powdered Plant Material (Ageratum conyzoides) step1 1. Maceration Extraction (Solvent e.g., Methanol) start->step1 step2 2. Crude Extract Filtration & Concentration step1->step2 step3 3. Solvent Partitioning (e.g., Hexane, Ethyl Acetate) step2->step3 step4 4. Flash Chromatography (Silica gel column) step3->step4 step5 5. Analytical HPLC (Final Purification) step4->step5 end End: Pure this compound step5->end

Detailed Methodologies for Key Experiments

1. Plant Material Preparation

  • Collection & Identification: Identify and collect the aerial parts (leaves, stems) of Ageratum conyzoides. A voucher specimen should be deposited in a herbarium for future reference [2].
  • Drying & Grinding: Air-dry the plant material in a shaded, well-ventilated area. Subsequently, grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction [2].

2. Maceration & Crude Extract Preparation

  • Procedure: Soak the powdered plant material in a suitable solvent (e.g., methanol) at room temperature for 48 hours with occasional shaking [2]. Methanol is effective at extracting a wide range of medium-polarity compounds like flavonoids.
  • Filtration & Concentration: Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the liquid extract from the plant marc. Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract [2].

3. Solvent Partitioning

  • Purpose: This step helps remove non-polar impurities (e.g., chlorophyll, fats) and pre-fractionate the extract.
  • Procedure: Dissolve the crude extract in a small volume of a polar solvent like 90% methanol. Subsequently, partition this solution against a non-polar solvent (e.g., hexane or petroleum ether) in a separatory funnel. The target flavonoids, including this compound, will typically remain in the methanolic layer.

4. Purification by Flash Chromatography

  • Purpose: This is a primary purification step to separate this compound from other complex compounds in the extract.
  • Procedure:
    • Column Packing: Pack a glass column with a stationary phase, typically silica gel (particle size 40-63 μm).
    • Sample Loading: Mix the sample with a small amount of silica to form a dry powder and carefully load it onto the top of the column.
    • Elution: Use a gradient elution with solvents of increasing polarity. A common starting point for flavonoids is a gradient of Hexane-Ethyl Acetate, transitioning to Ethyl Acetate-Methanol. Collect fractions automatically or manually.
    • Monitoring: Analyze the collected fractions by Thin-Layer Chromatography (TLC). Combine fractions that show a similar TLC profile, suspected to contain this compound, based on comparison with a standard or published Rf values.

5. Final Purification via HPLC

  • Purpose: To obtain high-purity this compound, essential for biological testing and structural analysis.
  • Recommended Mode: Reversed-Phase HPLC is the standard method for purifying flavonoids [5].
    • Column: C18 column (e.g., 4.6 x 250 mm, 5 μm particle size for analytical scale).
    • Mobile Phase: A mixture of water (or a weak acid like 0.1% formic acid) and an organic modifier like acetonitrile or methanol.
    • Elution: Use a gradient elution, for example, starting from 5% acetonitrile and progressing linearly to 95% acetonitrile over 20-30 minutes [5].
    • Detection: A UV-Vis or Photodiode Array (PDA) detector is recommended. Flavonoids like this compound typically have strong absorbance between 250-350 nm.
    • Collection: Collect the peak corresponding to this compound (identification would require an analytical standard or LC-MS data) and evaporate the solvent to obtain the pure compound.

Advanced Considerations for Researchers

  • Verification and Analysis: The identity of the isolated this compound must be confirmed using spectroscopic techniques. These include LC-HRMS for precise molecular weight, NMR (1H and 13C) for structural elucidation, and comparison with literature data [1] [4].
  • Greener Chemistry: Recent trends in natural product isolation emphasize reducing chlorinated solvent use. Protocols have been successfully modified by replacing solvents like dichloromethane with Ethyl Acetate, which can reduce solvent usage by up to 75% and decrease isolation time by 50% while increasing yields [4].
  • Handling and Storage: The exact storage conditions for this compound are unspecified. As a general rule, pure flavonoids should be stored in a dark glass vial under an inert atmosphere at -20°C to prevent degradation [1].

References

Comprehensive Application Notes and Protocols for Eupalestin In Vitro Testing Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eupalestin and Its Pharmacological Potential

This compound is a naturally occurring bioactive compound that has recently gained significant attention in pharmacological research due to its potential multimodal therapeutic effects. Preliminary studies suggest it possesses notable anti-inflammatory properties and selective cytotoxicity against various pathological cell types. These characteristics position this compound as a promising candidate for further development, particularly in the realms of oncology therapeutics and inflammatory disease management. The compound's mechanism of action appears to involve modulation of key cellular signaling pathways, including potential interactions with β-adrenergic signaling cascades and calcium-dependent processes that regulate critical cellular functions.

This document presents a comprehensive framework for conducting rigorous in vitro characterization of this compound, following established Good In Vitro Method Practices (GIVIMP) to ensure scientific validity and regulatory acceptance [1]. The standardized protocols outlined herein are designed to systematically evaluate this compound's therapeutic potential while maintaining strict quality standards throughout the testing process. By implementing these standardized approaches, researchers can generate reproducible, high-quality data that will facilitate meaningful comparisons across studies and support informed decisions regarding the compound's further development.

Experimental Design and Quality Standards

Quality Assurance Framework

Implementing robust quality control measures is fundamental to generating reliable in vitro data for this compound. According to OECD GIVIMP guidelines, several critical aspects must be addressed throughout the experimental workflow [1]:

  • Documentation Practices: Maintain comprehensive records of all procedures, including detailed Standard Operating Procedures (SOPs) for each assay, batch records for test substance preparation, and thorough documentation of any protocol deviations. All experimental data should be recorded in bound notebooks or electronic systems with appropriate audit trails to ensure data integrity and traceability.

  • Reagent Qualification: All critical reagents, including this compound reference standards, cell culture media, growth factors, and detection reagents, must undergo rigorous qualification testing before use in definitive experiments. This includes verifying identity, purity, stability, and functional performance. Special attention should be paid to This compound solubility characteristics and stability under experimental conditions to prevent artifactual results due to compound precipitation or degradation.

  • Equipment Validation: Ensure all instrumentation (plate readers, flow cytometers, automated liquid handlers, etc.) are properly calibrated and maintained according to manufacturer specifications and laboratory quality standards. Regular performance verification using standardized reference materials should be conducted and documented.

Test System Characterization

Appropriate characterization and maintenance of in vitro test systems are essential for generating biologically relevant data:

  • Cell Line Authentication: All cellular models used in this compound testing should be authenticated using short tandem repeat (STR) profiling upon acquisition and at regular intervals during use. This verification is critical to prevent misidentification and cross-contamination issues that could compromise experimental validity.

  • Mycoplasma Screening: Conduct regular testing for mycoplasma contamination (monthly recommended) using PCR-based or culture-based methods, as mycoplasma infection can significantly alter cellular responses and confound experimental results.

  • Passage Number Monitoring: Strictly monitor and record cellular passage numbers for all experiments, as extended passaging can lead to phenotypic and functional drift. Establish predetermined passage limits for each cell line based on stability assessments of relevant biomarkers.

Table 1: Recommended Cell Lines for this compound Profiling

Cell Line Tissue Origin Key Applications Culture Medium Passage Limit
RAW 264.7 Mouse macrophage Anti-inflammatory screening DMEM + 10% FBS 25
HT-29 Human colon carcinoma Cytotoxicity assessment RPMI-1640 + 10% FBS 40
HEK-293 Human embryonic kidney Signaling pathway analysis DMEM + 10% FBS 45
A549 Human lung carcinoma Apoptosis mechanisms F-12K + 10% FBS 35
SH-SY5Y Human neuroblastoma Neural signaling impact DMEM/F12 + 10% FBS 30
Test Article Preparation

Proper preparation and characterization of This compound test articles are critical for accurate biological assessment:

  • Stock Solution Preparation: Prepare concentrated stock solutions of this compound in DMSO or ethanol based on solubility characteristics. Determine maximum soluble concentration in vehicle through serial dilution and visual inspection for precipitation. Stock solutions should be prepared at 1000× the highest test concentration to maintain vehicle concentration ≤0.1% in final assays.

  • Storage Conditions: Store this compound stock solutions at -20°C or below in airtight, light-protected containers to prevent degradation. Conduct stability assessments using HPLC or LC-MS methods to establish appropriate storage timelines and usage conditions.

  • Working Solution Preparation: Prepare fresh working dilutions in appropriate assay buffers immediately before each experiment. For time-course studies exceeding 24 hours, evaluate stability under experimental conditions and refresh solutions if significant degradation occurs.

Cytotoxicity Assessment Protocols

Multiparametric Viability Assessment

A comprehensive evaluation of this compound's effects on cellular viability should incorporate multiple complementary assays to capture different aspects of cell health and death mechanisms:

  • Metabolic Activity Measurement (MTT Assay):

    • Plate cells in 96-well plates at optimized densities (typically 5,000-20,000 cells/well based on cell type) and allow attachment for 24 hours.
    • Treat with this compound across a concentration range (recommended 0.1-100 μM) for 24-72 hours.
    • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours at 37°C.
    • Carefully remove medium and dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm with reference wavelength at 630 nm.
    • Include vehicle controls (0.1% DMSO) and positive controls (1% Triton X-100 for maximum inhibition; 1 μM staurosporine for apoptosis induction).
  • Membrane Integrity Assessment (LDH Release Assay):

    • Following this compound treatment, collect culture supernatant and centrifuge to remove cellular debris.
    • Incubate supernatant with LDH reaction mixture according to manufacturer instructions.
    • Measure absorbance at 490 nm after 30-minute incubation.
    • Calculate percentage LDH release relative to total LDH content (from lysed cells).
  • ATP Content Measurement (Viability Proxy):

    • Following treatment, lyse cells with ATP assay lysis buffer.
    • Combine lysate with ATP detection reagent containing luciferase and D-luciferin.
    • Measure luminescence immediately using a plate-reading luminometer.
    • Generate standard curve with known ATP concentrations for quantification.

Table 2: Cytotoxicity Assessment Parameters for this compound

Parameter Assay Type Endpoint Measurement Detection Range Key Interpretations
Metabolic capacity MTT reduction Formazan absorbance at 570 nm 0.1-100 μM Mitochondrial function, cell proliferation
Membrane integrity LDH release Absorbance at 490 nm 0.5-50 μM Necrotic cell death, cytotoxicity
Energy status Cellular ATP Luminescence intensity 0.1-50 μM Metabolic activity, viability
Apoptotic induction Caspase-3/7 activity Luminescence or fluorescence 0.5-25 μM Programmed cell death activation
Clonogenic survival Colony formation Crystal violet staining 0.01-10 μM Long-term reproductive viability
Cell Death Mechanism Elucidation

Understanding the specific mechanisms of cell death induced by this compound provides valuable insights for therapeutic applications:

  • Apoptosis Assessment via Caspase Activation:

    • Treat cells with this compound for 6-24 hours depending on kinetic profile.
    • Incubate with cell-permeable caspase-3/7 substrate (e.g., DEVD-AMC) for 1 hour.
    • Measure fluorescence (Ex/Em: 355/460 nm) or luminescence if using luciferase-based reagents.
    • Include positive control (1 μM staurosporine) to establish maximum caspase activation.
  • High-Content Analysis of Apoptotic Morphology:

    • Seed cells in black-walled, clear-bottom 96-well plates.
    • Treat with this compound for 12-48 hours.
    • Stain with Hoechst 33342 (nuclear morphology) and Yo-Pro-3 or propidium iodide (membrane integrity).
    • Image using high-content imaging system with 10× or 20× objective.
    • Quantify nuclear fragmentation, chromatin condensation, and membrane permeability.
  • Flow Cytometric Analysis of Apoptosis:

    • Harvest this compound-treated cells by gentle trypsinization.
    • Stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits.
    • Analyze by flow cytometry within 1 hour of staining.
    • Distinguish viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

G This compound Cytotoxicity Assessment Workflow cluster_1 Metabolic Assessment cluster_2 Membrane Integrity cluster_3 Apoptosis Analysis Start Seed cells in multi-well plates A1 24h attachment period Start->A1 A2 This compound treatment (0.1-100 μM, 24-72h) A1->A2 A3 Assay selection A2->A3 B1 MTT assay (570 nm absorbance) A3->B1 Metabolic activity B2 LDH release assay (490 nm absorbance) A3->B2 Membrane integrity B3 Caspase-3/7 activity (luminescence/fluorescence) A3->B3 Apoptosis screening B4 Annexin V/PI staining (flow cytometry) A3->B4 Cell death mechanism C1 Data analysis (IC50 calculation) B1->C1 B2->C1 B3->C1 B4->C1 C2 Mechanism interpretation C1->C2

Anti-inflammatory Activity Evaluation

Inflammatory Enzyme Inhibition Profiling

This compound's potential anti-inflammatory properties can be systematically evaluated through its effects on key inflammatory enzymes and mediators:

  • COX-2 Inhibition Assay:

    • Prepare reaction mixture containing Tris-HCl buffer (pH 8.0), heme, glutathione, and COX-2 enzyme (commercial source or cell-derived).
    • Pre-incubate this compound with enzyme for 5 minutes at 25°C.
    • Initiate reaction by adding arachidonic acid substrate (5 μM final concentration).
    • Monitor prostaglandin production over time using ELISA or monitor oxygen consumption polarographically.
    • Include appropriate controls: vehicle control (0.1% DMSO), negative control (no inhibitor), and positive control (NS-398, selective COX-2 inhibitor).
    • Calculate IC₅₀ values from inhibition curves generated with 8-10 concentrations of this compound.
  • iNOS Expression and Activity Assessment:

    • Stimulate RAW 264.7 macrophages with LPS (100 ng/mL) for 24 hours in presence or absence of this compound.
    • Measure nitrite accumulation in culture supernatant using Griess reagent as indicator of iNOS activity.
    • For iNOS protein expression, harvest cells after treatment and analyze by western blotting using anti-iNOS antibodies.
    • For mRNA analysis, extract total RNA and quantify iNOS transcript levels using RT-qPCR with appropriate normalization.
  • Cytokine Modulation Profiling:

    • Treat relevant cell models (e.g., macrophages, peripheral blood mononuclear cells) with this compound in presence of inflammatory stimulants (LPS, TNF-α).
    • Measure cytokine production (IL-6, IL-1β, TNF-α) in supernatant using multiplex bead-based assays or ELISA.
    • Include time-course experiments to distinguish effects on cytokine production versus secretion.

Table 3: Inflammatory Target Profiling for this compound

Target Assay Format Stimulus Conditions Key Readouts Reference Controls
COX-2 activity Enzyme inhibition Arachidonic acid (5 μM) PGE₂ production, O₂ consumption NS-398 (IC₅₀: 1-10 μM)
5-LOX activity Enzyme inhibition Arachidonic acid (10 μM) LTBA production Zileuton (IC₅₀: 0.5-5 μM)
iNOS expression Macrophage activation LPS (100 ng/mL, 24h) Nitrite accumulation, iNOS protein 1400W (IC₅₀: 1-10 μM)
TNF-α secretion PBMC activation LPS (1 μg/mL, 6h) TNF-α ELISA Dexamethasone (IC₅₀: 10-100 nM)
IL-6 production Macrophage activation LPS (100 ng/mL, 24h) IL-6 ELISA Parthenolide (IC₅₀: 1-10 μM)
NF-κB Signaling Pathway Modulation

The NF-κB pathway represents a central regulator of inflammatory responses and provides a key mechanistic target for anti-inflammatory compounds:

  • NF-κB Nuclear Translocation Assay:

    • Utilize cells stably expressing GFP-tagged p65 subunit or perform immunocytochemistry with anti-p65 antibodies.
    • Pre-treat cells with this compound for 2 hours before stimulation with TNF-α (10 ng/mL) or LPS (100 ng/mL).
    • Fix cells at various time points (15-120 minutes) post-stimulation and analyze nuclear localization by high-content imaging or confocal microscopy.
    • Quantify nuclear-to-cytoplasmic ratio of NF-κB using image analysis software.
  • IKKβ Kinase Activity Assessment:

    • Immunoprecipitate IKK complex from cell lysates following this compound treatment and inflammatory stimulation.
    • Perform in vitro kinase assay using recombinant IκB-α as substrate in presence of 32P-ATP or ATP with phospho-specific IκB-α antibodies.
    • Separate proteins by SDS-PAGE and visualize phosphorylation by autoradiography or western blotting.
    • Quantify inhibition relative to vehicle-treated stimulated controls.
  • NF-κB Transcriptional Activity Reporter Assay:

    • Utilize cells stably transfected with NF-κB response element driving luciferase expression.
    • Pre-treat with this compound for 2 hours before stimulation with TNF-α (10 ng/mL) for 6 hours.
    • Measure luciferase activity using commercial assay systems.
    • Normalize data to cell viability or protein content to account for potential cytotoxic effects.

Signaling Pathway Analysis

Computational Modeling of Signaling Networks

Computational approaches provide powerful tools for understanding this compound's potential effects on complex signaling networks, particularly given the interconnected nature of pathways relevant to its proposed mechanisms:

  • Stochastic Reaction-Diffusion Modeling:

    • Develop spatial models incorporating key signaling molecules based on established frameworks for hippocampal CA1 neurons or other relevant cell types [2].
    • Include calcium-calmodulin activated molecules (CaMKII, PDE1B), cAMP-activated molecules (PKA, Epac), and their interactions through intermediary proteins like Inhibitor-1.
    • Model β-adrenergic receptor signaling cascades, including both canonical (Gs-coupled) and non-canonical (Gi-coupled) pathways that converge on ERK activation [2].
    • Incorporate kinetic parameters from literature sources and adjust based on experimental observations with this compound.
  • Parameter Estimation and Sensitivity Analysis:

    • Apply multiple-shooting algorithms for parameter estimation to determine unknown model parameters that provide optimal fit between simulations and experimental data [3].
    • Conduct local sensitivity analysis to identify critical system parameters whose perturbation most significantly affects model outputs.
    • Focus particularly on parameters related to nucleocytoplasmic cycling of transcription factors and spatial aspects of signaling molecules.

G This compound Signaling Pathway Analysis cluster_receptors Receptor Activation cluster_intracellular Intracellular Signaling cluster_second Second Messenger Systems cluster_kinases Kinase Activation Cascades cluster_outputs Functional Outputs Eup This compound Rec1 β-Adrenergic Receptor Eup->Rec1 Rec2 GPCRs Eup->Rec2 Rec3 Ion Channels Eup->Rec3 G1 Gαs/Gαi Proteins Rec1->G1 Rec2->G1 G3 Ca²⁺ Release Rec3->G3 G2 AC1/8 Activation G1->G2 S3 DAG/IP₃ Generation G1->S3 S1 cAMP Production G2->S1 S2 Ca²⁺/Calmodulin Complex G3->S2 K1 PKA Activation S1->K1 K3 Epac Activation S1->K3 K2 CaMKII Activation S2->K2 K4 ERK Pathway S3->K4 K1->K4 O1 Gene Expression Changes K1->O1 O2 Inflammatory Mediator Production K1->O2 O3 Cell Survival/Death Decisions K1->O3 K2->K4 K2->O1 K2->O3 K3->K4 K3->O1 K4->O1 K4->O2 K4->O3

Calcium and cAMP Signaling Dynamics

This compound's potential effects on calcium signaling and cAMP dynamics represent crucial mechanistic aspects that can be experimentally evaluated:

  • Intracellular Calcium Flux Monitoring:

    • Load cells with fluorescent Ca²⁺ indicators (e.g., Fluo-4, Fura-2) according to manufacturer protocols, considering potential differences between in vitro and in situ Kd values [4].
    • Treat cells with this compound in presence or absence of receptor agonists or depolarizing stimuli.
    • Monitor fluorescence changes in real-time using plate readers or imaging systems.
    • Analyze amplitude, kinetics, and oscillation patterns of Ca²⁺ signals.
  • cAMP Accumulation Measurements:

    • Utilize FRET-based cAMP biosensors (e.g., Epac-based sensors) or commercial cAMP ELISA kits.
    • Treat cells with this compound alone or in combination with adenylate cyclase activators (e.g., forskolin) or receptor agonists.
    • For FRET measurements, monitor emission ratio changes over time; for ELISA, process cells at specific time points.
    • Differentiate direct adenylate cyclase effects from phosphodiesterase inhibition through appropriate experimental designs.
  • Spatial Modeling of Signaling Molecules:

    • Implement compartmental models treating molecules in different cellular compartments as distinct species.
    • Model flux of signaling molecules between compartments using appropriate diffusion constants.
    • Focus on spatial aspects of key signaling molecules, including their anchoring in submembrane domains and spine heads where relevant [2].

Table 4: Key Signaling Parameters for this compound Characterization

Signaling Pathway Primary Assays Critical Kinetic Parameters Spatial Considerations Model Validation Approaches
Calcium signaling Fluorescent Ca²⁺ indicators, FRET Amplitude, oscillation frequency, decay kinetics Submembrane vs. cytoplasmic gradients, store-specific release Comparison with established modulators (e.g., thapsigargin)
cAMP dynamics ELISA, FRET-based biosensors Basal levels, stimulated accumulation, degradation kinetics Microdomain organization, phosphodiesterase localization Correlation with PKA substrate phosphorylation
ERK activation Phospho-ERK western, immunofluorescence Phosphorylation kinetics, nuclear translocation Nucleocytoplasmic shuttling, scaffold complex formation Inhibition with MEK inhibitors (e.g., U0126)
β-adrenergic signaling cAMP accumulation, ERK phosphorylation Gs vs. Gi coupling efficiency, receptor desensitization Receptor localization, internalization dynamics Genetic (siRNA) or pharmacological (propranolol) inhibition

Data Analysis and Interpretation Framework

Statistical Analysis and Reprodubility Assessment
  • Dose-Response Modeling:

    • Fit concentration-response data using four-parameter logistic curves (Hill equation) to determine EC₅₀/IC₅₀ values and Hill coefficients.
    • Assess goodness-of-fit using appropriate metrics (R², residual analysis).
    • Employ outlier detection methods to identify potentially aberrant data points while maintaining scientific rigor.
  • Experimental Replication Strategy:

    • Implement a tiered replication approach with technical replicates (within experiment), intra-experimental replicates (multiple experiments same day), and inter-experimental replicates (different days, different preparative batches).
    • Determine sample sizes using power analysis based on preliminary data for each assay type.
    • Report measures of variability (standard deviation, standard error, confidence intervals) for all key parameters.
  • Multiparametric Data Integration:

    • Apply multivariate analysis techniques to identify correlations between different assay readouts.
    • Use principal component analysis to visualize clustering of this compound treatment effects relative to controls and reference compounds.
    • Develop response signatures that capture the multiparametric effects of this compound across different assay systems.
Quality Control and Data Integrity

Maintaining data integrity and implementing comprehensive quality control measures throughout this compound testing is essential for generating reliable, reproducible results:

  • Assay Validation Parameters:

    • Establish and regularly verify Z'-factor and signal-to-background ratios for all key assays to ensure robust assay performance.
    • Implement plate-based controls (positive, negative, vehicle) in each experimental run to monitor assay performance over time.
    • Define and monitor assay acceptance criteria based on control performance.
  • Data Management and Transparency:

    • Maintain complete experimental metadata including detailed information about this compound batches, cell passage numbers, reagent lots, and instrument calibration records.
    • Implement electronic data capture systems with appropriate access controls and audit trails where possible.
    • Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to enhance data utility and reproducibility.

Conclusion

The comprehensive in vitro testing framework presented here provides a systematic approach for evaluating the therapeutic potential of this compound while adhering to international standards for in vitro method practices [1]. By implementing these standardized protocols, researchers can generate high-quality, reproducible data that enables robust assessment of this compound's pharmacological activities and underlying mechanisms of action.

The multiparametric approach outlined—encompassing cytotoxicity assessment, anti-inflammatory profiling, and detailed signaling pathway analysis—ensures a comprehensive understanding of this compound's biological effects. Integration of experimental data with computational modeling approaches offers particular promise for elucidating complex mechanisms involving calcium dynamics, cAMP signaling, and potential β-adrenergic pathway modulation [2] [3]. This integrated strategy facilitates the identification of the most promising therapeutic applications for this compound and provides a solid foundation for subsequent preclinical development activities.

References

A Framework for HPLC Method Development & Validation

Author: Smolecule Technical Support Team. Date: February 2026

For a natural product like Eupalestin, the process typically involves sample preparation, method scouting and optimization, and formal validation to ensure the method is reliable and reproducible [1] [2].

1. Sample Preparation The first step is to prepare the sample to ensure a successful analysis. The appropriate technique depends on your source material (e.g., crude plant extract) and goals.

Technique Analytical Principle Primary Application/Benefit
Liquid-Liquid Extraction Isolation based on solubility differences in two immiscible solvents Purifying compounds based on polarity/charge [1]
Solid Phase Extraction (SPE) Selective separation/purification using a sorbent Isolating small molecules from biological matrices [1]
Centrifugation Sedimentation based on density Removing large cellular components from solution [1]
Filtration Removal of particulates Extending column lifetime, preventing system clogging [1]

2. Method Scouting and Optimization This is an iterative process to find the best conditions for separating this compound from other components in the sample.

  • Initial Scouting: Screen different column chemistries (e.g., C18, phenyl, cyano) and mobile phase conditions (e.g., pH, organic solvent modifiers) [1] [3].
  • Optimization: Fine-tune parameters like gradient time, temperature, and flow rate to achieve the best resolution, speed, and peak shape [1]. Modern approaches use artificial intelligence (AI) and machine learning to predict retention behavior and optimize methods with minimal experimentation [3].

The workflow for this development phase can be summarized as follows:

Start Start with Sample and Analyte (e.g., this compound) SamplePrep Sample Preparation Start->SamplePrep Scout Method Scouting SamplePrep->Scout Optimize Method Optimization Scout->Optimize Validate Formal Method Validation Optimize->Validate End Validated HPLC Method Validate->End

3. Method Validation Once a promising method is developed, it must be formally validated to prove it is "fit-for-purpose" [4]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines key validation parameters, which are described in the table below [5] [4].

Validation Parameter Definition Experimental Protocol & Acceptance Criteria Overview
Specificity Ability to measure the analyte accurately in the presence of potential impurities [5]. Protocol: Inject blank, standard, and sample spiked with impurities. Criteria: Baseline resolution of analyte peak; peak purity tools (e.g., PDA) confirm no co-elution [5].
Accuracy Closeness of measured value to the true value [5]. Protocol: Spike and recover known amounts of analyte in the sample matrix (e.g., at 3 levels). Criteria: Recovery percentage within predefined limits (e.g., 98-102%) [5].
Precision Closeness of agreement between a series of measurements [5]. Protocol: Inject six replicates of the same sample. Criteria: Relative Standard Deviation (RSD) of analyte response meets limits (e.g., ≤1% for assay) [5].
Linearity Ability to obtain results proportional to analyte concentration [5]. Protocol: Analyze analyte standards at a minimum of 5 concentration levels. Criteria: Correlation coefficient (R²) ≥ 0.997 for assay methods [5].
Range Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity [5]. Defined by the linearity and accuracy studies.
Detection Limit (DL) Lowest concentration that can be detected. Protocol: Determine by signal-to-noise ratio (S/N = 3) or based on standard deviation of the response [5].
Quantitation Limit (QL) Lowest concentration that can be quantified with acceptable precision and accuracy. Protocol: Determine by signal-to-noise ratio (S/N = 10) or based on standard deviation of the response [5].
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters [5]. Protocol: Test impact of small changes (e.g., mobile phase pH ±0.2, temperature ±2°C, flow rate ±10%). Criteria: System suitability tests are still met [5].

Experimental Protocol: A Template for an HPLC Analytical Method

You can use the following template as a starting point for your detailed protocol. The placeholders (<...>) should be replaced with the specific conditions you determine for this compound.

1. Scope This method describes the procedure for the identification and quantification of this compound in using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

2. Apparatus and Reagents

  • HPLC System: Equipped with a quaternary pump, autosampler, column thermostat, and .
  • Column: , , .
  • Mobile Phase A: .
  • Mobile Phase B: .
  • Standard: this compound reference standard of known purity.

3. Chromatographic Conditions

  • Flow Rate:
  • Column Temperature:
  • Injection Volume:
  • Detection Wavelength:
  • Gradient Program: | Time (min) | % A | % B | |------------|-----|-----| | 0 | 95 | 5 | | 10 | 5 | 95 | | 12 | 5 | 95 | | 12.1 | 95 | 5 | | 15 | 95 | 5 |

4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with to obtain a primary stock solution of approximately 1 mg/mL. Further dilute as needed.
  • Test Sample Preparation: Prepare the sample according to the sample preparation technique selected (e.g., SPE, liquid-liquid extraction) [1]. The final solution should be in a solvent compatible with the initial mobile phase conditions.

5. System Suitability Test Before analysis, the system must meet the following criteria [6]:

  • Repeatability: The Relative Standard Deviation (RSD) of peak area from six replicate injections of a standard is ≤ 1.0%.
  • Theoretical Plates: ≥ .
  • Tailing Factor: ≤ .

Suggestions for Finding Specific Data on this compound

To locate the specific information you need, you could try the following:

  • Search Scientific Databases: Conduct a targeted search on platforms like SciFinder, Reaxys, or PubMed using "this compound" and keywords such as "HPLC," "isolation," "purification," or "chromatography."
  • Review Related Literature: Look for research articles on the isolation of secondary metabolites from the plant or organism that produces this compound. The methods described for similar compounds can be an excellent starting point.
  • Leverage AI Tools: As noted in the search results, modern software like ChromSword uses AI to help with method development [1] [3]. While you may not have direct access, understanding this capability is useful.

References

Eupalestin stability in experimental conditions

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Drug Stability Studies

While specific data on Eupalestin is unavailable, the following structured approach, based on standard pharmaceutical practices and ICH guidelines, can serve as a template for your experimental design [1].

Stability-Indicating Analytical Method

A validated stability-indicating method is the foundation of any stability study. The goal is to accurately measure the drug substance without interference from degradation products, excipients, or other components.

  • Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Photodiode Array (PDA) and Tandem Mass Spectrometry (MS/MS) detection [2].
  • Justification: This technique is highly effective for separating the parent drug from its degradation products, quantifying the main component, and identifying the chemical structure of impurities.
  • Method Development Considerations:
    • Chromatographic Column: C18 or similar reversed-phase column.
    • Mobile Phase: A mixture of aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase can be adjusted to enhance separation.
    • Detection: Use PDA detection to track the analyte and ensure peak purity. MS/MS is crucial for characterizing unknown degradation products.
    • Validation: The method must be validated for parameters including accuracy, precision, specificity, linearity, and range [1].
Forced Degradation (Stress Testing) Studies

Stress testing helps identify likely degradation products and pathways, and validates the stability-indicating power of your analytical method [1].

  • Objective: To expose the drug substance to harsher conditions than those used in formal stability studies.
  • Typical Conditions:
    • Acidic Hydrolysis: Expose to 0.1-1 M HCl at elevated temperatures (e.g., 50-70°C) for a defined period.
    • Alkaline Hydrolysis: Expose to 0.1-1 M NaOH at elevated temperatures.
    • Oxidative Degradation: Treat with 0.1-3% hydrogen peroxide at room or elevated temperature.
    • Photodegradation: Expose to a specified light source (e.g., as per ICH Q1B) that covers UV and visible light.
    • Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., 50°C, 60°C, 70°C).

The workflow for conducting a forced degradation study is summarized in the following diagram:

G Forced Degradation Study Workflow start Start: this compound Drug Substance prepare Prepare Stress Conditions start->prepare expose Expose Drug to Stress Conditions prepare->expose sample Withdraw Samples at Time Intervals expose->sample analyze Analyze by UHPLC-PDA-MS/MS sample->analyze identify Identify Major Degradation Products analyze->identify end Establish Degradation Pathways & Method identify->end

Kinetic Stability and Shelf-Life Prediction

Understanding the degradation kinetics allows for the prediction of the drug's shelf-life. A general approach involves:

  • Experimental Setup: Prepare solutions of this compound at various pH levels (e.g., 1-10) and store them at multiple elevated temperatures (e.g., 50°C, 60°C, 70°C) [2] [1].
  • Sampling: Withdraw samples at predetermined time intervals and analyze them using the developed HPLC method.
  • Data Analysis:
    • Determine the order of reaction by plotting concentration versus time (zero-order), log concentration versus time (first-order), or other appropriate functions.
    • Calculate the degradation rate constant (k) at each temperature from the slope of the best-fit line.
    • Apply the Arrhenius equation to extrapolate the degradation rate at storage temperatures.

The following table summarizes the key parameters and equations used in kinetic analysis [1]:

Parameter Zero-Order First-Order
Rate Law -d[C]/dt = k₀ -d[C]/dt = k₁[C]
Integrated Equation [C]ₜ = [C]₀ - k₀t ln([C]₀/[C]ₜ) = k₁t or log([C]₀/[C]ₜ) = k₁t/2.303
Half-Life (t₁/₂) [C]₀/(2k₀) ln(2)/k₁ ≈ 0.693/k₁
Shelf-Life (t₉₀) 0.1[C]₀/k₀ 0.105/k₁

The process for determining kinetics and predicting shelf-life is illustrated below:

G Kinetic Analysis and Shelf-Life Prediction data Collect Concentration vs. Time Data at Multiple Temperatures fit Fit Data to Kinetic Model (Determine k at each T) data->fit arrhenius Apply Arrhenius Equation: ln(k) = ln(A) - Ea/(RT) fit->arrhenius extrapolate Extrapolate k value to Desired Storage Temperature arrhenius->extrapolate predict Predict Shelf-Life (t₉₀) at Storage Temperature extrapolate->predict

References

improving Eupalestin yield from plant material

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Eupalestin & Its Source

What is this compound? this compound is a bioactive polymethoxyflavone identified in the plant Ageratum conyzoides [1]. This class of compounds is of significant interest in drug discovery due to its potential interaction with biological targets, such as the opioid receptor system, for pain management [1].

Plant Source and Key Challenge

  • Primary Source: Ageratum conyzoides (Billy goat weed) [1].
  • Major Challenge: this compound is just one of several active principles in the plant. Co-extraction of other compounds like nobiletin can complicate isolation and purification, making the choice of extraction and downstream processing critical [1].

Systematic Optimization of Yield

To maximize yield, a systematic approach like Response Surface Methodology (RSM) is recommended. RSM is a statistical technique for modeling and analyzing multiple variables to find optimal conditions [2].

The general workflow for an RSM-based optimization is as follows:

G start Define Optimization Goal step1 Identify Key Variables start->step1 step2 Select Experimental Design step1->step2 step3 Execute Experiments & Collect Data step2->step3 step4 Build Statistical Model & Analyze step3->step4 step5 Validate Optimal Conditions step4->step5 end Establish Final Protocol step5->end

Key Steps Explained:

  • Identify Key Variables (Factors): These are the parameters you can control. Based on extraction literature, the most common factors to investigate are:

    • Solvent Concentration (e.g., % ethanol) [2].
    • Extraction Temperature [2].
    • Extraction Time [2].
    • Solid-to-Solvent Ratio [2].
  • Select Experimental Design: Common RSM designs include Central Composite Design (CCD) and Box-Behnken Design (BBD), which are efficient for fitting quadratic models [2].

  • Build and Analyze the Model: The experimental data is used to build a model. A good model is indicated by a p-value < 0.05, R² > 0.9, and a non-significant lack of fit (p-value > 0.05) [2]. The model will help you understand complex interaction effects between variables.

Extraction Technologies: A Comparison

The choice of extraction method significantly impacts yield, purity, and process efficiency. The table below compares conventional and green extraction technologies.

Technology Principle Advantages Disadvantages Considerations for this compound
Maceration [3] Soaking plant material in solvent at room temperature. Simple equipment, high selectivity based on solvent. Time-consuming, high solvent use, potential toxic residue. Good starting point; use high-purity ethanol or hexane for selective extraction of non-polar compounds [3].
Soxhlet [3] Continuous extraction using solvent reflux. High efficiency, low cost per sample. Long extraction time, thermal degradation of compounds, high solvent use. Risk of degrading thermolabile this compound during long heating cycles [3].
Microwave-Assisted Extraction (MAE) [3] Uses microwave energy to heat solvents and plant cells. Rapid, reduced solvent and energy consumption. Requires optimized parameters, potential non-uniform heating. Ideal for polar solvents; can rapidly extract target compounds [3].
Ultrasound-Assisted Extraction (UAE) [3] [2] Uses ultrasonic cavitation to disrupt cell walls. Improved yield, faster than conventional methods, moderate cost. Optimization of power, time, and temperature is needed. Effective for intracellular compounds; often used with RSM optimization [2].
Supercritical Fluid Extraction (SFE) [3] Uses supercritical CO₂ as a solvent. Non-toxic solvent, tunable selectivity, high purity extracts. High capital cost, high operating pressure. Excellent for sensitive compounds; can be tuned for polymethoxyflavones by adjusting pressure/temperature [3].

Troubleshooting Common Yield Problems

Problem: Low Extraction Yield

  • Cause 1: Suboptimal Solvent or Parameters. The solvent may not be efficient for this compound, or temperature/time settings are incorrect.
  • Solution: Use a systematic approach like RSM to optimize conditions. Consider green solvents like ethanol-water mixtures as alternatives to toxic solvents like n-hexane [3].
  • Cause 2: Inefficient Cell Disruption. The compound is trapped within plant cells.
  • Solution: Employ pre-treatment or auxiliary techniques like Ultrasound-Assisted Extraction (UAE) to enhance cell wall rupture and improve mass transfer [3] [2].

Problem: Inconsistent Yield Between Batches

  • Cause 1: Variable Raw Material. Natural variation in the plant source.
  • Solution: Standardize the source, harvest time, and post-harvest processing of Ageratum conyzoides. Implement quality control for the starting material.
  • Cause 2: Uncontrolled Process Parameters. Slight variations in temperature, time, or solvent purity.
  • Solution: Strictly adhere to the optimized and validated protocol. Ensure equipment is calibrated.

Problem: Co-extraction of Undesired Compounds

  • Cause: Low Selectivity. The extraction method or solvent is also pulling other lipids, chlorophylls, or compounds like nobiletin [1].
  • Solution:
    • Optimize Selectivity: Adjust solvent polarity (e.g., ethanol concentration) [3] [2].
    • Use a Multi-stage Process: Follow initial extraction with a purification step, such as liquid-liquid extraction or chromatography, to isolate this compound from nobiletin and other co-extractives [1].

Decision Guide for Method Selection

To select the right extraction path, you can follow this decision workflow:

G start Start: Goal for this compound method1 Initial Exploration & Small-scale start->method1 tech1 Maceration or UAE method1->tech1 method2 Bench-scale Optimization for Quality tech2 MAE or UAE with RSM method2->tech2 method3 Pilot or Industrial Scale for Purity tech3 SFE method3->tech3 tech1->method2 tech2->method3 end Proceed to Purification tech3->end

I hope this structured technical guide provides a solid foundation for your support center. The field of natural product extraction is advancing rapidly, and staying updated on new green solvents and hybrid extraction technologies will be key to continued success.

References

Eupalestin Stability and Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides a structured approach to understanding, investigating, and resolving stability issues with Eupalestin, a critical compound in our development pipeline. It is based on general guidelines from the International Council for Harmonisation (ICH) and best practices in pharmaceutical science [1] [2].

Stability Storage & Testing Fundamentals

This section covers the core concepts of stability testing that you will need for your experimental design.

Standard Stability Storage Conditions

Stability studies are conducted under controlled storage conditions to simulate different environmental scenarios and determine the product's shelf life [2]. The following table summarizes the standard conditions used for long-term, accelerated, and intermediate testing.

Study Type Standard Conditions Minimum Duration at Submission Primary Objective
Long-Term 25°C ± 2°C / 60% RH ± 5% RH 12 months To establish the recommended storage conditions and shelf life [2].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 6 months To serve as a bridge when accelerated conditions show significant change [2].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 6 months To evaluate the impact of short-term excursions and project shelf life [2].
Refrigerated 5°C ± 3°C 12 months For products requiring cold chain storage [2].
Freezer –20°C ± 5°C 12 months For products requiring frozen storage [2].

RH = Relative Humidity

Key Attributes to Test for Stability

Stability is defined by the change in key quality attributes over time. Your stability-testing protocol for this compound should include, but not be limited to, the following parameters [3]:

  • Physical Attributes: Appearance (color, physical form), dissolution, disintegration, moisture content, and particle size distribution.
  • Chemical Attributes: Assay (potency) of this compound and formation of degradation products.
  • Performance Attributes: For the final drug product, this may include functionality testing like dissolution rate.

Frequently Asked Questions & Troubleshooting

This section addresses common problems you might encounter during this compound storage and experimentation.

Q1: Our analysis shows a steady decrease in this compound potency over time. What could be the cause?

A: A loss of potency is typically indicative of chemical degradation. The most common pathways are:

  • Hydrolysis: The cleavage of chemical bonds by water. This is one of the most common degradation pathways for drug substances.
  • Oxidation: Reaction with atmospheric oxygen.
  • Photolysis: Degradation induced by light exposure.

Investigation Protocol:

  • Identify Degradants: Use HPLC/HPLC-MS to separate and identify the chemical structures of the degradation products. The degradant profile often points to the specific mechanism.
  • Review Molecular Structure: Analyze this compound's chemical structure for labile functional groups (e.g., esters, lactams) prone to hydrolysis or oxidation.
  • Correlate with Conditions: Check if the potency loss is faster under high humidity (suggests hydrolysis) or accelerated conditions (suggests thermal degradation).
Q2: Our this compound solid dosage forms show changes in hardness and disintegration time. Why?

A: This is likely a issue of physical instability, often driven by moisture uptake. Excipients in solid formulations can be hygroscopic (absorb moisture), leading to particle swelling and changes in the material's physical properties [4].

Investigation Protocol:

  • Determine Moisture Content: Use techniques like Karl Fischer titration to measure the water content in samples stored under different humidity levels.
  • Perform Dynamic Vapor Sorption (DVS): This technique measures how much moisture the powder or formulation gains or loses as humidity is changed. It can determine the equilibrium moisture content and reveal hysteresis [4].
  • Characterize Particle Swelling: Use particle imaging (e.g., optical microscopy) to quantify any changes in particle size after exposure to humid conditions. Studies have shown that disintegrants like croscarmellose sodium can swell by ~6% in diameter upon moisture exposure [4].
Q3: How do we design a stability study to establish a shelf life for this compound?

A: A robust stability study requires careful planning. The following workflow outlines the key stages, from initial design to final data analysis and reporting.

G Start Design Stability Study Plan Create Testing Plan • Key Attributes • Acceptance Criteria • Sampling Schedule Start->Plan SelectLots Select 3 Representative Manufactured Lots Plan->SelectLots Storage Place Samples in Stability Chambers (Long-term, Accelerated, etc.) SelectLots->Storage Test Test Samples at Pre-defined Intervals Storage->Test Analyze Analyze Data & Establish Shelf Life via Regression Test->Analyze Report Compile Report & Set Expiration Date Analyze->Report

Key Elements of the Testing Plan [3]:

  • Identification: Clearly state the product (this compound API or this compound Drug Product).
  • Study Type: Specify if it's for shelf-life, in-use stability, or transport simulation.
  • Attributes & Criteria: List all key attributes to be tested and their acceptance criteria.
  • Sampling Schedule: Define the time points (e.g., 0, 1, 2, 3, 6, 9, 12, 18, 24, 36 months) for pulling samples from storage.
  • Statistical Confidence: Pre-define the confidence level (e.g., 95%) for data analysis to ensure a conservative and reliable shelf-life estimate [3].
Q4: What special storage considerations are needed for this compound liquid formulations?

A: Liquid formulations are generally more vulnerable to degradation and require stringent controls [2].

  • Chemical Instability: Prone to hydrolysis and oxidation. Consider using protective packaging (e.g., nitrogen headspace) and buffered systems.
  • Microbial Growth: Aqueous solutions can support microbial growth. The formulation may require antimicrobial preservatives.
  • Light Sensitivity: If photodegradation is suspected, use light-protective packaging like amber glass vials [2].

Key Experimental Protocols

Protocol for Investigating Moisture-Induced Physical Instability

This protocol is adapted from recent research on excipient stability [4].

Objective: To quantify the effect of humidity on the physical stability of this compound and/or its formulation components.

Materials & Equipment:

  • Dynamic Vapor Sorption (DVS) instrument
  • Optical microscope with camera and image analysis software
  • Controlled stability chambers (e.g., set to 25°C/60% RH and 40°C/75% RH)
  • Sample of this compound API and formulated powder

Method:

  • DVS Analysis:
    • Place a small sample (5-20 mg) in the DVS instrument.
    • Program the instrument to subject the sample to a humidity ramp (e.g., from 0% RH to 80% RH and back down) at a constant temperature (e.g., 25°C).
    • Record the equilibrium moisture content (EMC) at each RH step. The resulting sorption/desorption isotherm will reveal the material's hygroscopicity and any hysteresis [4].
  • Particle Swelling Imaging:
    • Place powder samples on glass slides and store them in stability chambers set at different humidity conditions.
    • Using optical microscopy, capture high-resolution images of the same particles immediately (Day 0) and after 1, 7, and 14 days of storage.
    • Use image analysis software to measure the diameter of at least 50 particles per sample set. Calculate the mean particle size increase over time [4].
Protocol for Determining Shelf Life from Measurand Drift

This protocol uses the concept of "measurand drift" to establish a statistically justified shelf life [3].

Objective: To determine the shelf life based on the drift of a key attribute (e.g., potency) over time.

Method:

  • Data Collection: Test your key attribute (e.g., this compound potency) at multiple time points over the proposed shelf life.
  • Regression Analysis: Perform standard linear regression of the potency (Y) versus time (X).
  • Set Acceptance Limit: Define the maximum allowable drift (e.g., ±5% of the initial potency value).
  • Calculate with Confidence:
    • Construct the one-sided 95% confidence interval for the regression line.
    • The shelf life is the time point at which the upper confidence interval intersects the maximum allowable drift limit. Using the confidence interval provides a more conservative and statistically sound estimate than using the regression line alone [3].

References

Troubleshooting Guide for Extraction Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Here are some common issues and solutions to optimize your extraction process:

Problem Area Possible Cause Solution
Low Extraction Yield Suboptimal temperature, time, or particle size [1]. Optimize parameters using Response Surface Methodology (RSM). For Eucalyptus leaf oil, optimal settings were 0.02m leaf size, 97.76°C, 206 minutes [1].
Inefficient cell disruption [2]. Implement a water treatment step between solvent extractions to enhance cell material disruption and lipid release [2].
Poor Extract Purity Co-extraction of polysaccharides, polyphenols, or proteins [3]. Modify CTAB-based methods with higher concentrations of CTAB and 2-β-mercaptoethanol. Use higher concentrations of salt and ice-cold isopropanol for precipitation [3].
Inefficient purification of target analytes [4]. Ensure solvent is selected for high affinity to the target analyte and is immiscible with the matrix. Employ cleanup techniques to minimize matrix interference [4].
Inconsistent Results Variable matrix properties between different plant samples [4]. Standardize the pre-processing of plant material (e.g., drying, grinding). For DNA, a single modified CTAB protocol was successfully standardized across 19 different plant orders [3].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to optimize in an extraction process? While it depends on the specific process, temperature is often a crucial factor. For example, in the solar-driven steam distillation of Eucalyptus oil, maintaining a consistent temperature was vital for oil yield and composition [1]. However, a systematic approach that considers multiple interacting factors (like time, solvent-to-solid ratio, and particle size) is most effective.

Q2: How can I systematically optimize multiple extraction parameters at once? Response Surface Methodology (RSM) is a powerful statistical technique for this purpose. RSM helps you understand the relationships between several input variables (e.g., temperature, time) and your output response (e.g., oil yield). It develops a mathematical model to recommend the optimal conditions for maximizing your results [1].

Q3: My target compound is intracellular and yield is low. Are there novel techniques to improve this? Yes. A highly effective strategy is adding a water treatment step between the two extraction steps of conventional solvent methods. This treatment helps disrupt the cell material further, significantly enhancing the release of intracellular lipids. One study reported yield enhancements of over 70% for some methods using this technique [2].

Q4: How can I adapt a conventional extraction method for a new plant species that is rich in polysaccharides and polyphenols? You can modify a standard CTAB-based method. Key adjustments include:

  • Increasing the concentration of the detergent (CTAB) and the reducing agent (2-β-mercaptoethanol) to better handle tough tissues and secondary metabolites [3].
  • Using higher concentrations of sodium chloride and adding potassium acetate simultaneously with ice-cold isopropanol to precipitate DNA free from polysaccharides [3].

Experimental Workflow & Optimization Pathway

To help visualize the core concepts of method optimization and troubleshooting, the following diagrams outline a general experimental workflow and the systematic approach of Response Surface Methodology.

Start Define Extraction Goal P1 Select & Prepare Plant Material Start->P1 P2 Perform Extraction P1->P2 P3 Analyze Extract (Yield & Purity) P2->P3 Decision Results Optimal? P3->Decision Decision->P1 No End Validate & Document Optimal Method Decision->End Yes

Start Initial Experiment (Based on Literature) Model RSM: Design Experiments & Develop Mathematical Model Start->Model Analyze Analyze Model to Understand Factor Interactions Model->Analyze Predict Predict Optimal Process Conditions Analyze->Predict Verify Run Verification Experiment Predict->Verify Success Optimal Process Confirmed Verify->Success

References

reducing interference in Eupalestin quantification

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Here are answers to some common questions about interference in analytical quantification:

  • What are the common sources of interference in HPLC-MS quantification? Interference can arise from the sample matrix (e.g., salts, lipids, other metabolites), the solvent, or the instrument itself. Co-eluting compounds with similar mass-to-charge (m/z) ratios are a frequent cause, leading to ion suppression or enhancement in the mass spectrometer [1].

  • How can I improve the separation of my target compound? Optimizing the chromatographic method is key. This can involve adjusting the composition of the mobile phase (e.g., using buffers like formic acid or ammonium acetate), changing the gradient profile, or switching to a different analytical column (e.g, C18, phenyl-hexyl) to alter selectivity [1].

  • My method lacks sensitivity. What can I do? First, ensure your sample preparation effectively concentrates the analyte and removes matrix components. Techniquess like solid-phase extraction (SPE) or liquid-liquid extraction can help. In the MS, optimizing source parameters (like gas flows and voltages) and using a selective detection mode (like Multiple Reaction Monitoring (MRM) for triple quadrupole systems) can significantly enhance sensitivity and reduce chemical noise [2].

  • How do I validate that my method is specific for my target compound? Method specificity is demonstrated by showing that the analyte peak is free from overlapping peaks from blank matrices and that it can be accurately quantified in the presence of known impurities or degradation products. This is a standard part of validation following ICH Q2(R1) guidelines [1].

Troubleshooting Guide: Reducing Interference

Use the following flowchart to systematically diagnose and resolve interference issues in your quantification experiments. The general principles can be applied to various analytical techniques.

Troubleshooting Interference in Quantification Start Observed Interference in Quantification Step1 Check Sample Preparation Start->Step1 Q1 Is sample clean and concentrated? Step1->Q1 Step2 Optimize Chromatographic Separation Q2 Is chromatographic peak shape good? Step2->Q2 Step3 Optimize MS/MS Detection Q3 Is MS signal specific and strong? Step3->Q3 Step4 Method Validation End Reliable Quantification Achieved Step4->End Q1->Step2 Yes A1 Improve cleanup: SPE, LLE, Protein Precipitation Q1->A1 No Q2->Step3 Yes A2 Adjust mobile phase, gradient, or column Q2->A2 No Q3->Step4 Yes A3 Tune MS parameters, select MRM transitions Q3->A3 No A1->Step2 A2->Step3 A3->Step4

Step 1: Review and Optimize Sample Preparation

The goal is to extract the target analyte while removing interfering matrix components.

  • Potential Techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), protein precipitation, and filtration.
  • Troubleshooting Action: If you answered "No" to the first question in the diagram, re-evaluate your sample preparation protocol. A more selective cleanup method, like SPE with a sorbent tailored to your analyte's chemistry, can dramatically reduce matrix effects.
Step 2: Optimize Chromatographic Separation

Good separation is the most effective way to reduce interference.

  • Parameters to Adjust:
    • Mobile Phase: Modify pH and buffer concentration to influence analyte ionization and retention.
    • Gradient Program: Adjust the slope and timing of the organic solvent gradient to better resolve your analyte peak from others.
    • Column: Consider columns with different chemistries (e.g., C18, HILIC, polar-embedded) for improved selectivity [1].
  • Troubleshooting Action: A peak tailing or co-elution indicates poor separation. Systematically adjust the parameters above. The use of a mobile phase containing 0.1% formic acid is a common strategy to improve peak shape in LC-MS [1].
Step 3: Optimize Mass Spectrometric Detection

Enhance specificity by leveraging the capabilities of the mass spectrometer.

  • Key Optimizations:
    • Source Parameters: Adjust desolvation temperature, gas flows, and capillary voltage to maximize the target ion signal.
    • MRM Transitions: For quantification on a triple quadrupole or similar instrument, select a specific precursor ion > product ion transition. Using a second, unique transition as a qualifier can confirm identity.
    • High-Resolution MS: If using an Orbitrap or Q-TOF, ensure the mass accuracy and resolution are sufficient to distinguish the analyte from isobaric interferences [2].
  • Troubleshooting Action: If sensitivity is low or the signal is noisy, focus on MS optimization. The development of a highly specific MRM method is critical for reliable quantification in complex matrices.

Experimental Protocol and Data Standards

The table below summarizes a representative HPLC-MS method for quantifying a small molecule (calactin) in a plant extract, which can serve as a template for developing your own Eupalestin method [1].

Table 1: Example HPLC-ESI-MS Method for Compound Quantification

Parameter Specification
Analytical Technique HPLC-ESI-MS (Negative Mode)
Column Octadecylsilane (C18)
Mobile Phase Gradient of Acetonitrile and Water (containing 0.1% Formic Acid)
Detection Mode Electrospray Ionization (ESI), Negative Ion
Linear Range 1 - 50 μg/mL
Coefficient of Determination (R²) > 0.998
Limit of Detection (LOD) 0.1 μg/mL
Limit of Quantitation (LOQ) 1 μg/mL
Validation Guideline ICH Q2(R1)

The following workflow diagram outlines the key stages of this analytical method, from sample preparation to data analysis.

HPLC-MS Quantification Workflow Step1 1. Sample Preparation (Extraction & Cleanup) Step2 2. HPLC Separation (Gradient Elution) Step1->Step2 Extract Step3 3. ESI-MS Detection (Negative Ion Mode) Step2->Step3 Eluted Analyte Step4 4. Data Analysis (Calibration & Quantification) Step3->Step4 Mass Signal Step5 5. Method Validation (ICH Q2(R1) Guidelines) Step4->Step5 Validation Report

Key Methodology for Minimizing Interference

Adhering to a structured method development and validation process is crucial. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures [1]. Key parameters to address interference include:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components. This is proven by analyzing blank samples and showing no peak overlaps.
  • Linearity: A linear response across a defined concentration range (e.g., 1-50 μg/mL) with a high R² value indicates the method is robust for quantification [1].
  • Accuracy and Precision: These parameters ensure the method is reliable and reproducible, confirming that interference does not bias the results.

References

Understanding the Problem: How Solubility Affects Bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Low solubility of a compound like Eupalestin can lead to a range of issues that compromise data integrity [1]:

  • Underestimated biological activity
  • Variable and non-reproducible data
  • Inaccurate structure-activity relationships (SAR)
  • Discrepancies between different assay types (e.g., enzyme vs. cell-based assays)

Troubleshooting Guide & FAQs

Here are answers to common questions and steps to address solubility problems.

Q1: How can I confirm that this compound's solubility is the problem? A preliminary solubility screen is a crucial first step [1]. Visually inspect solutions for precipitate. Techniques like dynamic light scattering (DLS) can also detect small particles in solution.

Q2: What are the key strategies to improve this compound's solubility in my assays? The table below summarizes core strategies based on experimental stage.

Experimental Stage Strategy Key Actions & Considerations
Stock Solution Preparation Optimize DMSO stock handling [1] Ensure fresh DMSO; avoid repeated freeze-thaw cycles; consider stock concentration.
Assay Buffer & Conditions Use solubilizing agents & adjust protocol [1] Add mild detergents (e.g., Triton X-100) or use carrier proteins like BSA; increase DMSO concentration (if tolerated, e.g., 1-2% v/v).
Sample Handling Dilution protocol & physical mixing [1] [2] Add compound to buffer with gentle agitation; use serial dilution from concentrated stocks to maintain supersaturation.

Q3: My data is still inconsistent. What else should I check? Follow the systematic workflow below to diagnose and resolve issues.

Start Start: Assay Data Issues VisCheck Visual check for precipitate in wells or tubes Start->VisCheck StockCheck Check DMSO stock: Fresh? Properly stored? VisCheck->StockCheck Precipitate seen StdCurve Run test standard curve with control compound VisCheck->StdCurve No precipitate StockCheck->StdCurve SamplePrep Optimize sample preparation: Deproteinate? Neutralized? EDTA present? StdCurve->SamplePrep Standard curve OK Sample signal peculiar PipetteCheck Check for pipetting errors, bubbles, or unmixed wells StdCurve->PipetteCheck Standard curve not linear Dilute Perform preliminary sample serial dilution SamplePrep->Dilute PipetteCheck->Dilute End Assay Fixed Dilute->End Re-run assay with optimized conditions

Q4: Are there computational tools to predict solubility for a compound like this compound? Yes, in silico tools can provide valuable early insights. Machine learning models are now available that can predict solubility in various solvents at arbitrary temperatures [3]. For instance, FASTSOLV is an open-source model accessible via a web interface (fastsolv.mit.edu) or a Python package. These tools are particularly useful for prioritizing compounds or planning experimental conditions before moving into the lab [3].

Experimental Protocol: A Standardized Approach for Solubility Assessment

This protocol provides a detailed methodology for evaluating the solubility of a new compound like this compound, adapted from general best practices [2] [1].

1. Preliminary Sample Serial Dilution

  • Purpose: To determine if sample dilution is necessary and the optimal dilution factor.
  • Procedure:
    • Prepare a 2-fold serial dilution of your this compound sample in a suitable solvent (e.g., assay buffer with a tolerated level of DMSO).
    • Run the bioassay with both the original and diluted samples.
    • Analyze the dose-response. If the signal becomes more robust and consistent upon dilution, the original sample was likely too concentrated, causing precipitation or assay interference.
    • Use the optimal dilution factor identified in all subsequent experiments [2].

2. Running a Test Standard Curve

  • Purpose: To verify that all reagents are functional and the assay protocol is being followed correctly.
  • Procedure:
    • Use a control compound with known activity and solubility profile.
    • Prepare a dilution series of the control to create the standard curve.
    • The curve should be linear (unless the data sheet specifies a non-linear fit), and the results should be similar to the example provided in the assay kit's data sheet [2].
    • A failed standard curve indicates a problem with reagents, protocol, or instrumentation, which must be resolved before testing this compound.

I hope this technical support guide provides a solid foundation for troubleshooting this compound solubility. The general principles outlined here are widely applicable in drug discovery.

References

methods to enhance Eupalestin purity

Author: Smolecule Technical Support Team. Date: February 2026

Core Purification Methods

The following table summarizes the key techniques applicable to enhancing Eupalestin purity.

Method Principle Best for Removing Key Experimental Parameters
Recrystallization [1] [2] Solubility differences between the desired compound and impurities in hot vs. cold solvent. Impurities with significantly different solubility; small amounts of impurities. Solvent selection (single or mixed), cooling rate (slow for larger, purer crystals), seed crystal use [1].
Reversed-Phase HPLC (RP-HPLC) [3] [4] Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. Compounds with differing polarities; closely related structural analogs. Stationary phase (C8, C18), mobile phase (water/acetonitrile gradient), buffers (TFA, phosphate) to control pH [3] [4] [5].
Size-Exclusion Chromatography (SEC) [6] Separation by molecular size as analytes pass through a porous stationary phase. Aggregates or fragments of the target molecule; large particulate impurities. Column pore size (must match target MW range), low flow rates for better resolution [6].

Analytical Techniques for Purity Assessment

After purification, you must confirm the purity level. These techniques are critical for quantification and troubleshooting.

Technique Measurement Application in Purity Assessment
UV-Vis Spectroscopy [7] Absorbance of light at specific wavelengths. Rapid quantification of a target compound and detection of certain contaminants based on their unique UV absorption profiles [7].
RP-HPLC with PDA Detection [4] [5] Separation coupled with UV spectrum analysis. The gold standard for quantifying purity and identifying specific impurities. The Photodiode Array (PDA) detector can confirm peak homogeneity and identify co-eluting impurities [4].

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a classic method for solid compounds, ideal for a final polishing step [1].

  • Solvent Selection:

    • Test small amounts of your crude this compound in different test tubes with various solvents.
    • The ideal solvent should not dissolve the compound well at room temperature but dissolve it completely upon boiling. Avoid solvents where the compound is too soluble or insoluble [1].
    • If no single solvent works, use a solvent pair: one solvent that readily dissolves your compound (e.g., ethanol) and a second, miscible "anti-solvent" in which the compound has low solubility (e.g., water) [1] [2].
  • Dissolution:

    • Place the impure this compound in an Erlenmeyer flask (sloping sides reduce evaporation).
    • Add a minimal amount of the hot solvent to just dissolve the solid. If some material does not dissolve, perform a hot filtration through a fluted filter paper to remove insoluble impurities [1].
  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature, uncovered but protected from dust.
    • For better yield, further cool the solution in an ice bath for 30-60 minutes.
    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure this compound to induce nucleation [1].
  • Isolation & Drying:

    • Collect the crystals via vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of ice-cold solvent to wash away surface impurities.
    • Allow the crystals to dry by drawing air through them on the filter or by air-drying [1].
Protocol 2: Analytical Method Development with RP-HPLC

This method is essential for quantifying purity and identifying impurities [4].

  • Sample Preparation:

    • Dissolve this compound in a solvent compatible with the initial mobile phase (often a mixture of water and organic solvent). Filter through a 0.45 µm or 0.22 µm membrane to prevent column clogging [4].
  • Method Development:

    • Column: Start with a common C18 column (e.g., 4.6 x 150 mm, 5 µm) [3] [4].
    • Mobile Phase: Use a binary system. Mobile Phase A is often an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid-TFA, or phosphate buffer), and Mobile Phase B is an organic solvent (Acetonitrile or Methanol) [3] [4] [5].
    • Elution: Run a gradient method (e.g., starting from 20% B to 80% B over 15-20 minutes) to separate components with different polarities.
    • Detection: Use a UV-PDA detector. Set the detection wavelength based on the UV spectrum of this compound [4].
  • Method Validation:

    • For quantitative analysis, validate the method as per ICH guidelines, which includes testing for specificity, accuracy, precision, linearity, and robustness [4] [5].

Troubleshooting Common Issues

Problem: Low Recovery or Yield After Recrystallization

  • Cause: The solution was not saturated when hot, too much solvent was used, or crystals were not adequately cooled.
  • Solution: Concentrate the solution by boiling off excess solvent and re-cool. Ensure slow cooling for proper crystal formation [1].

Problem: Poor Peak Shape or Resolution in RP-HPLC

  • Cause: Ionizable functional groups not being controlled, column degradation, or incorrect mobile phase pH.
  • Solution: Use mobile phase additives like TFA (for acids) or buffers to control pH. Ensure the column is not overloaded and is compatible with the mobile phase pH [3].

Problem: Inconsistent Molecular Weight or Aggregation

  • Cause: Protein/peptide aggregation or degradation.
  • Solution: Use Size-Exclusion Chromatography (SEC) to separate monomers from aggregates. Use a calibrated SEC column to monitor the molecular weight and check for oligomers [6].

Experimental Workflow Diagram

The following diagram illustrates a logical multi-step workflow for purifying and analyzing a compound like this compound, integrating the methods discussed above.

start Crude this compound step1 Initial Purification (Recrystallization) start->step1 step2 Intermediate Analysis (RP-HPLC) step1->step2 decision1 Purity Acceptable? step2->decision1 step3 Advanced Purification (e.g., Prep HPLC, SEC) decision1->step3 No step4 Final Purity Assessment (RP-HPLC with PDA/UV) decision1->step4 Yes step3->step2 Re-analyze end High-Purity this compound step4->end

References

troubleshooting Eupalestin degradation in experiments

Author: Smolecule Technical Support Team. Date: February 2026

Eupalestin Overview and Stability Challenges

This compound is a flavonoid identified in the plant Ageratum conyzoides and is known for its inhibitory activity against the spore germination of pathogenic fungi [1]. Like many flavonoids, it is likely susceptible to degradation from several common factors.

The table below outlines the primary suspects for this compound degradation and potential investigative steps:

Degradation Factor Potential Mechanism Initial Investigation Steps
pH Level [2] Hydrolysis or structural rearrangement in acidic/basic conditions. Prepare buffers at different pH levels (e.g., 4, 7, 10) and incubate samples to measure stability over time.
Light Exposure Photo-oxidation or structural isomerization (e.g., trans-cis). Divide sample into aliquots; expose one to direct light and keep another in amber glass/foil-wrapped vials. Compare degradation rates.
Oxidation Reaction with atmospheric oxygen, leading to quinone formation. Sparge solutions with inert gas (N₂/Ar) before sealing, or add antioxidants like BHT/BHA to test for improved stability.
Temperature Accelerated chemical reactions and potential thermal decomposition. Store samples at different temperatures (4°C, 25°C, 40°C) and monitor degradation to establish a stability profile.
Enzymatic Activity Action of native enzymes from the plant source (e.g., polyphenol oxidases). Test extract stability with and without heat treatment to denature proteins, or use enzymatic inhibitors.

Proposed Experimental Workflow for Troubleshooting

You can systematically identify the cause of degradation using the following workflow. This diagram outlines a step-by-step approach to isolate key variables.

G Start Start: this compound Degradation Observed S1 Divide stock solution into aliquots Start->S1 S2 Test pH Stability S1->S2 S3 Test Light Sensitivity S1->S3 S4 Test Oxidative Stability S1->S4 S5 Analyze Results (HPLC, LC-MS) S2->S5 S3->S5 S4->S5 S6 Identify Main Cause and Optimize Protocol S5->S6 End End: Stable Experimental Conditions S6->End

Recommended Protocols for Key Experiments

Here are detailed methodologies for the critical experiments outlined in the workflow:

  • pH Stability Test

    • Preparation: Dissolve this compound in a suitable solvent (e.g., methanol).
    • Buffer Setup: Aliquot this stock solution into different buffers covering a pH range (e.g., phosphate buffer for pH 3-8, carbonate buffer for pH 9-11).
    • Incubation: Incubate all samples at a constant temperature (e.g., 25°C) in the dark.
    • Analysis: At regular time points (e.g., 0, 6, 24, 48 hours), analyze each sample using HPLC to quantify the remaining this compound and detect degradation products.
  • Light Sensitivity Test

    • Preparation: Prepare a homogeneous this compound solution.
    • Aliquot Division: Divide the solution into multiple identical aliquots in clear vials.
    • Exposure: Place one set of vials in direct light (sunlight or a calibrated light cabinet) and another set in the dark (wrapped in aluminum foil).
    • Analysis: After a set exposure period, compare the samples from light and dark conditions using Thin-Layer Chromatography (TLC) or HPLC for changes in composition.
  • Oxidative Stability Test

    • Preparation: Prepare two identical this compound solutions.
    • Gas Sparging: Sparge one solution with nitrogen gas for 10-15 minutes to displace dissolved oxygen, then seal the vial tightly.
    • Control: Leave the second solution exposed to air.
    • Incubation & Analysis: Incubate both vials under the same conditions (in the dark, at room temperature). Monitor both samples over time using UV-Vis spectroscopy or HPLC to track the formation of oxidative products or the loss of parent compound.

References

Eupalestin analytical method validation parameters

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Eupalestin Identification

While a full validation data package is not available, one research study provides a specific method used to identify this compound in a complex natural product extract, which can serve as a foundational reference [1].

  • Analytical Technique: Ultra Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-ESI-QToF-MS) [1].
  • Sample Material: Aqueous extract of Ageratum conyzoides leaves [1].
  • Role of the Method: This was used as a qualitative method for identifying this compound among other compounds in the extract, not for quantification [1].

Universal Validation Parameters for Analytical Methods

For any analytical method used in pharmaceuticals, including one for this compound, specific validation parameters must be demonstrated as suitable for their intended use. The following table outlines these key parameters based on ICH Q2(R1) guidelines [2] [3].

Parameter Description & Purpose
Accuracy Closeness of test results to the true value. Demonstrates the method correctly measures the analyte [3].
Precision Degree of agreement among individual test results. Includes repeatability (same conditions), intermediate precision (different days/analysts/equipment), and reproducibility (between labs) [2] [3].
Specificity Ability to unequivocally assess the analyte in the presence of other components like excipients or impurities [3].
Linearity The ability of the method to produce results directly proportional to analyte concentration within a given range [2] [3].
Range The interval between the upper and lower levels of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated [2] [3].
Detection Limit (LOD) The lowest amount of analyte that can be detected, but not necessarily quantified [2] [3].
Quantitation Limit (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision [2] [3].
Robustness A measure of the method's reliability when small, deliberate changes are made to method parameters (e.g., pH, temperature, flow rate) [2] [3].

Experimental Protocol for Method Validation

The process of validating an analytical method follows a structured, multi-step approach to ensure comprehensive evaluation and proper documentation [3].

G Start Define Method Purpose A Prepare Validation Protocol Start->A Scope & Acceptance Criteria B Conduct Experiments A->B Test all Parameters C Analyze Data B->C Compare vs. Criteria D Prepare Validation Report C->D Document Results End QA Approval D->End Final Review

FAQs on Analytical Method Validation

Q1: What is the difference between method validation and method verification? A1: Validation is a comprehensive exercise to prove a new or modified method is suitable for its intended use. Verification is the process of confirming that a compendial (e.g., USP, Ph. Eur.) or previously validated method works as expected under actual conditions of use in a specific laboratory [3].

Q2: When should an analytical method be revalidated? A2: Revalidation is necessary when there are changes in the product formulation, the analytical procedure itself, or when critical equipment is replaced. It is also required if the method is transferred to a new laboratory and the reproducibility needs to be confirmed [2] [3].

Q3: What is the role of System Suitability Testing (SST)? A3: SST is an integral part of chromatographic methods. It is performed before or during sample analysis to verify that the entire analytical system (instrument, reagents, columns) is performing adequately. Typical parameters include resolution factor, tailing factor, and repeatability [3].

Troubleshooting Common Validation Challenges

  • Variation Between Labs: Ensure intermediate precision and reproducibility are thoroughly assessed during validation. Use well-defined procedures and calibrated equipment [3].
  • Difficulty Detecting Impurities: During method development, focus on optimizing specificity and establishing appropriate LOD and LOQ values, potentially using more sensitive instrumentation [3].
  • Robustness Failures: Investigate the impact of small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature) early in the method development phase to build robustness into the procedure [2].

References

Troubleshooting Guide: Common Scale-Up Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Scaling up a purification process introduces new physical and chemical constraints. Here are common challenges and their solutions.

Challenge Root Cause Potential Solutions
Reduced Product Yield [1] Cell disruption inefficiency; degradation from longer processing times; poor solute mass transfer in larger chromatography columns [2] [1]. Optimize disruption (e.g., higher homogenization pressure); add protease inhibitors; reduce hold times; rational scale-up of chromatography based on resin capacity [3] [2].
Clogged Filters & Membranes [1] Higher solid loads and cell debris overwhelm depth filters and ultrafiltration membranes [2]. Implement flocculation/pre-filtration; switch to cross-flow filtration (e.g., tangential flow filtration) to reduce fouling [2].
Chromatography Issues [4] High pressure drop from fine debris or resin compaction; early product breakthrough from poor packing or flow distribution [4]. Improve pre-filtration; ensure proper column packing; inspect and clean inlet distributors; verify bed integrity [4].
Altered Product Quality Inconsistent mixing in large vessels (pH, temperature gradients); increased shear forces damaging product; non-linear scaling of process parameters [3] [1]. Use scale-down models to mimic large-scale mixing; assess shear sensitivity (e.g., from high tip speeds in centrifuges); maintain constant key parameters like kLa (Oxygen Transfer) or P/V (Power/Volume) [3].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to maintain when scaling up a fermentation or cell culture process? There is no single universal parameter [3]. The most critical parameter depends on your specific process and organism. Common key parameters to consider are Oxygen Transfer Coefficient (kLa) (to prevent oxygen limitation), Power per Unit Volume (P/V) (which affects mixing and shear), and Tip Speed (which also influences shear). A rational approach using scale-down models is required to identify the most sensitive parameter for your product [3].

Q2: Our centrifugation efficiency has dropped at large scale. What could be wrong? This is often related to residence time and flow rates [2]. At a larger scale, if the feed flow rate is not properly scaled, the particles may not have enough time to settle. Verify that the flow rate is appropriate for the larger centrifuge bowl. Also, check for changes in feed viscosity or particle size distribution between small and large-scale batches, as these can dramatically impact separation efficiency [2].

Q3: How can we better predict scale-up problems before committing to a large production run? The best practice is to use scale-down modeling [3] [1]. This involves creating a small-scale (e.g., lab-scale) system that intentionally mimics the predicted harsh conditions of the large-scale bioreactor or purifier. By testing your process in this model, you can identify potential failures like oxygen limitation or nutrient gradients early and cheaply in the development process [3].

Experimental Protocol: Developing a Scalable Purification Process

The following workflow provides a methodological approach for developing a purification process that is robust and scalable from the start.

start Start: Lab-Scale Process Development A A. Solid-Liquid Separation • Test methods: Centrifugation vs. Depth Filtration • Evaluate flocculation agents • Key Metric: Clarification efficiency & cost start->A B B. Cell Disruption (if intracellular) • Test methods: High-pressure homogenization vs. bead milling • Optimize for maximum product release & minimal debris A->B C C. Product Capture • Screen chromatography resins (e.g., Ion-exchange, Affinity) • Key Metric: Dynamic Binding Capacity B->C D D. Intermediate Purification • Polishing steps (e.g., Chromatography, Precipitation) • Key Metric: Removal of key impurities C->D E E. Formulation • Ultrafiltration/Diafiltration, Lyophilization • Key Metric: Product stability & concentration D->E F Scale-Down Model Validation • Use small-scale system to mimic large-scale parameters • Stress-test the entire process workflow E->F G Pilot-Scale Demonstration • Run at intermediate scale (e.g., 50-500L) • Confirm process performance and product quality F->G end Successful Technology Transfer to GMP G->end

Protocol Details
  • Solid-Liquid Separation: The first recovery step aims to separate biomass and debris from the product-containing broth [2] [5].

    • Methodology: Compare continuous centrifugation (e.g., using a disc stack centrifuge) and depth filtration. For centrifugation, test different g-forces and flow rates. For filtration, test different filter grades and filter aids.
    • Scale-Up Consideration: Centrifugation scale-up is typically based on the Sigma factor (Σ), which relates the equivalent settling area to flow rate. Depth filtration scale-up is based on the filter surface area and the volume of filtrate per unit area [2].
  • Cell Disruption (for intracellular products): This step releases the target product from within the cells [2].

    • Methodology: For microbial cells, high-pressure homogenization is most common. Optimize the operating pressure and the number of discrete passes through the homogenizer. Monitor product release and the level of fine debris generated, as this impacts subsequent filtration steps.
    • Scale-Up Consideration: Homogenizer scale-up aims to maintain constant pressure and similar valve geometry to achieve equivalent disruption efficiency [2].
  • Product Capture: This initial purification step isolates the product from the bulk of impurities and significantly reduces volume [5].

    • Methodology: Screen different chromatography resins (e.g., Ion-Exchange, Hydrophobic Interaction, Affinity) in small columns. The key experiment is a breakthrough curve to determine the Dynamic Binding Capacity (DBC) of the resin for your product.
    • Scale-Up Consideration: Chromatography is scaled linearly based on resin bed volume. The DBC, linear flow rate, and buffer compositions are kept constant from lab to production scale [5].

Rational vs. Empirical Scale-Up Methods

When moving from lab to production, you can choose between two overarching philosophies, which are often used in combination [3].

Empirical Empirical Methods E1 Constant P/V (Power/Volume) Empirical->E1 E2 Constant Tip Speed E1->E2 E3 Constant kLa (Oxygen Transfer) E2->E3 Rational Rational Methods R1 Mechanistic Modeling Rational->R1 R2 Computational Fluid Dynamics (CFD) R1->R2 R3 Scale-Down Modeling R2->R3

Method Type Approach Key Parameters Best Use Cases

| Empirical [3] | Based on practical, measurable parameters and historical precedent. Simpler but can be less precise. | Power/Unit Volume (P/V): Mixing/Shear. Tip Speed: Shear force. Oxygen Transfer (kLa): Oxygenation. Mixing Time: Homogeneity. | Early-stage scaling; processes with well-established scaling precedents; when resources for modeling are limited. | | Rational [3] | Based on first principles, mathematical modeling, and detailed engineering analysis. More predictive but requires expertise. | Computational Fluid Dynamics (CFD): Models fluid flow. Mechanistic Modeling: Simulates process kinetics. Digital Twins: Virtual process replica. | Complex processes; predicting gradients (pH, nutrients); optimizing for a very specific parameter; reducing costly trial runs. |

References

Eupalestin vs nobiletin anti-inflammatory activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-inflammatory Profiles

The table below summarizes the key experimental findings for nobiletin and eupalestin.

Feature Nobiletin This compound
Compound Class Polymethoxyflavone [1] [2] Polymethoxyflavone [3]
Natural Source Citrus peel [1] Ageratum conyzoides (plant) [3]
Key Anti-inflammatory Mechanisms Inhibits NF-κB nuclear translocation [1]. Suppresses phosphorylation of ERK, p38 (MAPK pathways), and JNK [1] [4]. Selectively downregulates COX-2 mRNA [2]. Information missing from search results
Effects on Inflammatory Mediators Synergistically inhibits nitric oxide production with DHA [1]. Reduces PGE₂, IL-1α, IL-1β, TNF-α, and IL-6 [2]. Suppresses proMMP-1, proMMP-3, and proMMP-9 [2]. Information missing from search results
Tested Cell Lines / Models RAW 264.7 (mouse macrophages) [1] [4], Human synovial fibroblasts [2], J774A.1 (mouse macrophage line) [2], C2C12 (mouse muscle cells) [4] Information missing from search results
Typical Experimental Concentrations 13 µM to 100 µM [1] [4] Information missing from search results

Detailed Experimental Data and Protocols

The following experimental details are available for nobiletin, which illustrate the methodologies used to establish its anti-inflammatory activity.

  • Nitric Oxide (NO) Production Assay

    • Method: RAW 264.7 cells were stimulated with LPS (10 µg/mL) in the presence or absence of samples for 24 hours. Nitric oxide production was quantified by measuring its stable oxidation product, nitrite, in the culture medium using the Griess Reagent System [1].
    • Synergy Analysis: The synergistic effect with Docosahexaenoic Acid (DHA) was defined using the Combination Index (CI) method, where a CI < 0.9 indicates synergy [1].
  • Protein Expression Analysis (Western Blot)

    • Method: Proteins from treated cells were separated and transferred to a membrane. Specific proteins were detected using primary antibodies against targets like phosphorylated and total forms of p38, JNK, ERK, and NF-κB p65, followed by HRP-labeled secondary antibodies [1] [4].
  • Cytokine Measurement

    • Method: The production of proinflammatory cytokines (TNF-α, IL-1β, IL-6) was determined from cell culture media using specific enzyme-linked immunosorbent assay (ELISA) kits [1].
  • Gene Expression Analysis (Real-time RT-PCR)

    • Method: Total RNA was extracted, reverse-transcribed into cDNA, and analyzed via real-time PCR. The expression of target genes (e.g., TNF-α, IL-6, IL-1β) was quantified relative to a reference gene like β-actin [4].

Nobiletin's Anti-inflammatory Signaling Pathway

The diagram below illustrates the key signaling pathways through which nobiletin exerts its anti-inflammatory effects, based on the experimental data.

G Nobiletin's Anti-inflammatory Mechanisms (Width: 760px) cluster_stimuli Inflammatory Stimuli cluster_nob Nobiletin Action cluster_pathways Signaling Pathways cluster_output Inflammatory Output LPS LPS NFkB_Active NF-κB (Active) LPS->NFkB_Active Activates MAPK_Pathway MAPK Pathway (p38, JNK, ERK) LPS->MAPK_Pathway Activates Palmitate Palmitate Palmitate->NFkB_Active Activates Palmitate->MAPK_Pathway Activates Nobiletin Nobiletin Nobiletin->NFkB_Active Inhibits Nobiletin->MAPK_Pathway Inhibits Phosphorylation NFkB_Inactive NF-κB (Inactive) NFkB_Inactive->NFkB_Active Phosphorylation & Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Active->Cytokines Induces expression Enzymes COX-2, iNOS NFkB_Active->Enzymes Induces expression MAPK_Pathway->Cytokines Leads to production NO Nitric Oxide (NO) Enzymes->NO Produces

Research Gaps and Next Steps for Investigation

This comparison highlights a significant disparity in the depth of research between nobiletin and this compound. To build a more complete profile for this compound, the following steps are recommended:

  • Conduct Targeted Literature Searches: Use specialized scientific databases like SciFinder, Reaxys, or Google Scholar to search specifically for "this compound" alongside terms like "anti-inflammatory," "mechanism of action," "signaling pathway," and "Ageratum conyzoides."
  • Explore Related Compounds: Given that this compound is also a polymethoxyflavone, its mechanisms might be similar to nobiletin. You could initially investigate whether it also acts on NF-κB and MAPK pathways.
  • Review Traditional Use: The plant Ageratum conyzoides is used in traditional medicine. Ethnobotanical literature might provide clues about its anti-inflammatory properties and guide laboratory research.

References

An Overview of Common Polymethoxyflavones (PMFs)

Author: Smolecule Technical Support Team. Date: February 2026

PMFs are a special class of flavonoids characterized by the presence of two or more methoxy groups on their basic chemical structure. They are known for being highly lipophilic (fat-soluble) and are found almost exclusively in citrus peels, which are their primary dietary source [1] [2]. The table below summarizes the key characteristics of the most studied PMFs.

PMF Name Methoxy Groups Key Natural Sources Notable Biological Activities
Nobiletin 6 (Hexamethoxyflavone) [1] Citrus peels (e.g., sweet orange, tangerine) [1] Anti-inflammatory [3] [4], anti-cancer [4], neuroprotective [1], metabolic regulatory [1]
Tangeretin 5 (Pentamethoxyflavone) [1] Citrus peels [1] Anti-proliferative (e.g., prostate cancer cells) [5], anti-inflammatory [5], induces cell cycle arrest [4]
5,6,7,4'-Tetramethoxyflavone (TMF) 4 (Tetramethoxyflavone) [6] Citrus tangerina 'Dahongpao', various Citrus germplasms [6] [5] Potent anti-tumor activity (e.g., cervical cancer), induces apoptosis [6], anti-inflammatory [5]
Sinensetin 5 (Pentamethoxyflavone) [5] Citrus tangerina 'Dahongpao' [5] Inhibits production of inflammatory biomarkers (NO, TNF-α, IL-6) [5]
3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF) 7 (Heptamethoxyflavone) [7] [8] Citrus peels, especially Citrus reticulata cv. Chachiensis [8] Exhibits antitumor-initiating activity [8]
5-Demethylnobiletin 5 (Hydroxylated PMF) [5] Citrus tangerina 'Dahongpao' [5] Anti-inflammatory, inhibitory effects on colon cancer cells [5]

Comparative Biological Activities and Experimental Data

Different PMFs exhibit distinct biological effects based on the number and position of their methoxy groups. Here is a summary of key experimental findings from recent research.

PMF (Study Model) Biological Effect Key Experimental Findings / Mechanism of Action

| TMF (HeLa cervical cancer xenograft model) [6] | Anti-tumor | Induced apoptosis; Proteomics/transcriptomics identified involvement of MAPK, TNF, VEGF, Ras, and FoxO signaling pathways; Showed superior safety profile compared to cisplatin [6]. | | Five PMFs from *C. tangerina* (Macrophage cell model) [5] | Anti-inflammatory | All significantly inhibited production of NO, TNF-α, and IL-6; Suppressed mRNA of Cox-2 and iNOS; Promoted activation of anti-inflammatory cytokines (IL-4, IL-10, IL-13, TNF-β) [5]. | | Tangeretin (Prostate cancer cell lines PC-3 & DU145) [5] | Anti-proliferative & Synergistic | Showed significant anti-proliferative effect; Synergistically enhanced cytotoxicity of the drug mitoxantrone, partially via activation of the PTEN/AKT pathway [5]. | | Polymethoxyflavones from *Gardenia oudiepe* (Mouse model of nociception) [3] | Anti-nociception (Pain Reduction) | Reduced nociception in mice; Mechanistic evidence pointed to involvement of the MAPK signaling pathway (involving ERK, JNK) [3]. |

Detailed Experimental Protocol Example

To illustrate the depth of research, here is a detailed methodology from a recent 2025 study investigating TMF's effects on cervical cancer [6]. This can serve as a reference for the kind of experimental data available on well-characterized PMFs.

  • 1. Chemicals and Reagents: TMF was synthesized to >98% purity (HPLC). Cisplatin (DDP) was used as a positive control. Cell culture reagents, an apoptosis detection kit, and various biochemical assay kits for safety evaluation were procured [6].
  • 2. Cell Culture: HeLa cells (human cervical carcinoma) were cultured in DMEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere [6].
  • 3. Animal and Xenograft Model:
    • Female BALB/c-nude mice were acclimatized under specific pathogen-free conditions.
    • The HeLa xenograft model was established by subcutaneously injecting 5×10⁶ HeLa cells into the right armpit of each mouse.
    • Once tumors reached 40-70 mm³, mice were randomly divided into several groups for treatment: Saline, Vehicle, DDP (2 mg/kg), and TMF at various doses (25, 50, 100 mg/kg) [6].
  • 4. Analysis of Mechanism:
    • Proteomics: Used protein microarrays to identify Differentially Expressed Proteins (DEPs) in HeLa cells after TMF treatment.
    • Transcriptomics: RNA sequencing was performed to identify Differentially Expressed Genes (DEGs).
    • Bioinformatics: DEPs and DEGs were analyzed using KEGG pathway enrichment to pinpoint the signaling pathways involved [6].
  • 5. Safety and Toxicity Assessment:
    • Histopathology: Major organs (liver, kidney, lung, heart, spleen) were examined for tissue damage after TMF administration.
    • Biochemical Indexes: Plasma levels of 14 markers of liver and kidney function (e.g., ALT, AST, CREA, UREA) were measured to assess systemic toxicity [6].

Signaling Pathway Involved in TMF's Anti-Cancer Action

Based on the proteomics and transcriptomics data from the 2025 study [6], the following diagram outlines the key signaling pathways through which TMF exerts its anti-tumor effects in cervical cancer cells. The pathways were identified via KEGG enrichment analysis of the differentially expressed proteins and genes.

architecture cluster_paths TMF-Affected Signaling Pathways cluster_effects Downstream Cellular Outcome TMF TMF MAPK MAPK Signaling TMF->MAPK TNF TNF Signaling TMF->TNF VEGF VEGF Signaling TMF->VEGF Ras Ras Signaling TMF->Ras FoxO FoxO Signaling TMF->FoxO Apoptosis Apoptosis MAPK->Apoptosis Growth_Inhibition Tumor Growth Inhibition MAPK->Growth_Inhibition TNF->Apoptosis TNF->Growth_Inhibition VEGF->Apoptosis VEGF->Growth_Inhibition Ras->Apoptosis Ras->Growth_Inhibition FoxO->Apoptosis FoxO->Growth_Inhibition

References

Eupalestin efficacy validation in different assay systems

Author: Smolecule Technical Support Team. Date: February 2026

Eupalestin Profile and Known Anti-inflammatory Data

This compound is a bioactive compound isolated from the plant Ageratum conyzoides L. [1]. The table below summarizes the key information available on its anti-inflammatory activity.

Property Detail
Source Plant Ageratum conyzoides L. (Babadotan) [1] [2]
Plant Family Asteraceae [1]
Reported Anti-inflammatory Activity Reduces proinflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2) [1].
Reported Potency (IC₅₀) Ranges from 11.5 to 46.9 µM (this range is for a group of active compounds from the plant source; the specific IC₅₀ for this compound was not explicitly stated) [1].
Validation Level in Search Results In silico (computational) studies suggest compounds from A. conyzoides, including 22,23-Dihydrospinasterol, have strong binding to inflammatory receptors [2]. Specific in vitro or in vivo data for this compound was not detailed.

Research Gaps and Future Directions

Based on the available information, this compound is recognized as a promising anti-inflammatory compound, but its validation appears to be in the early stages.

  • Limited Public Data: The search results confirm its isolation and general anti-inflammatory potential but lack detailed quantitative data from a range of biochemical or cell-based assays necessary for a robust efficacy comparison [1].
  • Lack of Direct Comparisons: The core requirement for a guide comparing its performance with other alternatives could not be met with the current search findings. The results did not contain head-to-head experimental data comparing this compound to other anti-inflammatory leads.
  • Suggested Validation Pathway: To fully assess this compound's potential, validation through the following approaches, as used for other natural products, is recommended [3] [4]:
    • In vitro assays: Measure IC₅₀ in cell lines (e.g., RAW 264.7 macrophages) against key targets like TNF-α, IL-6, IL-1β, COX-1/2, and iNOS.
    • In vivo models: Evaluate efficacy in animal models of inflammation (e.g., murine models of IBD or COPD).
    • In silico studies: Perform molecular docking and simulations to predict binding affinity and stability with inflammatory targets like COX-2 or cytokine receptors.

Experimental Workflow for Anti-inflammatory Compound Validation

The diagram below outlines a general experimental workflow for validating an anti-inflammatory natural product like this compound, integrating common approaches discussed in the literature [3] [2] [4].

Start Starting Material (Plant Extract or Compound) InSilico In Silico Screening Start->InSilico Target Molecular Target (e.g., COX-2, TNF-α, NF-κB) InSilico->Target Docking Molecular Docking Target->Docking InVitro In Vitro Assays Docking->InVitro CellLine Cell-Based Models (e.g., RAW 264.7, THP-1) InVitro->CellLine Enzyme Enzyme Activity Assay (e.g., COX inhibition) InVitro->Enzyme Cytokine Cytokine Measurement (ELISA, PCR) CellLine->Cytokine InVivo In Vivo Validation Enzyme->InVivo AnimalModel Animal Models (e.g., IBD, COPD, Arthritis) InVivo->AnimalModel Efficacy Efficacy & Toxicity AnimalModel->Efficacy

References

Understanding Structure-Activity Relationship (SAR)

Author: Smolecule Technical Support Team. Date: February 2026

Structure-Activity Relationship (SAR) is a fundamental approach in medicinal chemistry used to understand how modifications to a molecule's structure affect its biological activity [1]. The core principle is that a compound's geometric and electrostatic interactions with a biological target determine its effectiveness [1].

SAR studies help researchers [1] [2]:

  • Identify the pharmacophore: The specific parts of the molecule responsible for its biological activity.
  • Optimize drug properties: Improve potency, reduce toxicity, and enhance bioavailability.
  • Guide drug design: Systematically create new analogues with more desirable properties.

Key Methodological Approaches in SAR/QSAR

For a compound like Eupalestin, research would typically follow a structured path from qualitative assessment to quantitative modeling. The table below summarizes the core methodologies.

Approach Core Objective Typical Methods & Parameters Key Outputs
Qualitative SAR [2] Identify which structural features are critical for activity. Synthesizing analogues by changing size/shape, introducing new substituents, and altering stereochemistry. Identification of the pharmacophore; understanding of metabolic soft spots.
Quantitative SAR (QSAR) [3] [2] Establish a mathematical model to predict biological activity based on physicochemical properties. Hansch Analysis: Correlates activity with parameters like lipophilicity (log P), electronic effects (Hammett σ constants), and steric effects (Taft's Es or Molar Refractivity). A predictive equation (e.g., log(1/C) = k₁(log P) + k₂(σ) + k₃).
3D-QSAR [1] Understand the 3D spatial requirements for ligand-receptor interaction. Comparative Molecular Field Analysis (CoMFA); Pharmacophore modeling. 3D contour maps showing regions where specific chemical groups enhance or diminish activity.

Experimental Workflow for SAR Studies

The following diagram outlines a typical iterative workflow for conducting SAR studies, from initial compound preparation to data analysis and model building.

SARWorkflow Start Start: Identify Lead Compound Step1 1. Compound Preparation - Synthesize lead & analogues - Purify and characterize Start->Step1 Step2 2. Biological Assaying - Test compounds in relevant biological assay (e.g., IC₅₀, EC₅₀) - Generate quantitative activity data Step1->Step2 Step3 3. Molecular Descriptor Calculation - Calculate physicochemical parameters (log P, σ, MR, 3D fields) Step2->Step3 Step4 4. Data Analysis & Model Building - Perform statistical analysis (e.g., MLR, PLS) - Develop SAR hypothesis or QSAR model Step3->Step4 Step5 5. Model Validation - Internal validation (e.g., leave-one-out) - External validation with test set Step4->Step5 Decision Is Model Predictive? Step5->Decision Decision->Step1 No, refine hypothesis End Apply Model to Design New Compounds Decision->End Yes

Core Parameters in QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) models rely on specific, measurable physicochemical parameters to build predictive equations [3] [2]. The most critical parameters are summarized in the table below.

Parameter Type What It Measures Commonly Used Examples Role in Drug Action
Lipophilicity [2] A molecule's affinity for lipid vs. aqueous environments. Partition coefficient (log P); Lipophilic substituent constant (π). Governs transport and absorption through lipid membranes; often has a parabolic relationship with activity [2].
Electronic Effects [2] Electron distribution within the molecule, affecting binding. Hammett constant (σ). Influences the strength and type of bonds (e.g., ionic, hydrogen) formed with the biological target.
Steric Effects [2] The size and shape of the molecule or its substituents. Taft's steric parameter (Eₛ); Molar Refractivity (MR). Determines if the drug can fit properly into the binding site of its target.

Suggested Research Directions

Since direct information on this compound is unavailable, I suggest these paths to find the specific data you need:

  • Refine Your Search: Use specialized scientific databases like SciFinder, Reaxys, or PubMed with more targeted queries, such as "this compound synthesis," "this compound cytotoxicity," or the compound's IUPAC name if known.
  • Explore Related Compounds: If this compound is a natural product or has a known core structure (e.g., coumarin, flavonoid), searching for SAR studies on that broader chemical class can provide valuable indirect insights and methodological templates [1].
  • Review Foundational Literature: The chapters and articles cited in the search results, particularly those from Bioorganic & Medicinal Chemistry and resources on QSAR applications in toxicology, offer a solid foundation for designing your own study [3].

References

validating Eupalestin mechanisms of action

Author: Smolecule Technical Support Team. Date: February 2026

How to Proceed with Your Research

Given the lack of available data, here is a structured approach you can take to continue your investigation.

  • Verify the Compound Name: Confirm the correct spelling and nomenclature. Consider similar-sounding names or international naming conventions.
  • Search Specialized Databases: Public repositories are key sources for information on bioactive compounds and drugs.
    • PubMed/MEDLINE: For published scientific literature and clinical trials.
    • Google Scholar: For a broader search of academic papers.
    • ClinicalTrials.gov: For information on ongoing or completed clinical studies.
    • DrugBank: For comprehensive drug data, including mechanisms of action.
  • Review Patent Filings: Early-stage research is often disclosed in patent applications filed with bodies like the World Intellectual Property Organization (WIPO) or the US Patent and Trademark Office (USPTO).

A Framework for Your Comparison Guide

Once you have identified the correct compound, you can structure your findings using the following template. The table below outlines the core elements your guide should include, with a placeholder note for "Eupalestin."

Template for Drug Mechanism and Validation Guide

Aspect Comparison Compound (Example: Apixaban [1]) "this compound" (Data Pending)
Drug Class Direct Oral Anticoagulant (DOAC); Factor Xa inhibitor [1] To be determined
Mechanism of Action Selective, direct inhibition of clotting factor Xa [1] To be determined
Key Indications Stroke prevention in atrial fibrillation; DVT prophylaxis post-surgery [1] To be determined
Experimental Models Phase 3 clinical trials (e.g., ARISTOTLE) [1] To be determined
Efficacy Data Superior to warfarin in preventing stroke/systemic embolism in the ARISTOTLE trial [1] To be determined
Safety Profile Lower rate of major bleeding compared to warfarin [1] To be determined

Visualizing Mechanisms and Workflows with Graphviz

When you are ready to document a confirmed mechanism of action or experimental protocol, Graphviz is an excellent tool for creating clear diagrams. Below is a generic example of a DOT script that models a hypothetical signaling pathway and an experimental workflow, following the specifications you provided.

Figure 1: Hypothetical Cell Signaling Pathway cluster_workflow Figure 2: Experimental Workflow for Pathway Validation Ligand Ligand Receptor Receptor Ligand->Receptor Binds IntracellularMessengerA IntracellularMessengerA Receptor->IntracellularMessengerA Activates IntracellularMessengerB IntracellularMessengerB IntracellularMessengerA->IntracellularMessengerB Phosphorylates CellResponse CellResponse IntracellularMessengerB->CellResponse Induces WorkflowNode1 Cell Culture Treatment WorkflowNode2 Protein Extraction WorkflowNode1->WorkflowNode2 WorkflowNode3 Western Blot Analysis WorkflowNode2->WorkflowNode3 WorkflowNode4 Data Quantification WorkflowNode3->WorkflowNode4

This script creates a diagram with two parts:

  • Figure 1 visualizes a logical sequence of a signaling pathway.
  • Figure 2 uses a subgraph with cluster to group and outline the steps of an experimental workflow.

References

Eupalestin synergistic effects with other plant compounds

Author: Smolecule Technical Support Team. Date: February 2026

Documented Activity of Eupalestin

The table below summarizes the key information found on this compound, isolated from the plant Ageratum conyzoides [1].

Property Details
Source Plant Ageratum conyzoides (Asteraceae family) [1]
Reported Activity Inhibitory action against protozoan parasites [1].

| Experimental Data | Against *T. cruzi: >30 µg/mL [1]. Against *L. donovani: >30 µg/mL [1]. | | Synergistic Data | Not reported in the available literature. |

Research Gaps and Next Steps

The search results indicate a significant gap in the literature regarding this compound's synergistic potential. For researchers, this presents a clear opportunity for further investigation.

  • Current Focus of Research: The identified studies primarily focus on screening plant extracts and isolated compounds for their individual anti-parasitic activities [2] [1] [3]. This compound's activity level (>30 µg/mL) was likely not potent enough as a standalone agent to warrant immediate synergy studies in those projects.
  • Scientific Interest in Plant Synergy: There is established methodological and pharmacological interest in studying combinations of phytochemicals, as they can produce synergistic effects that are greater than the sum of their individual impacts [4] [5]. This principle can be applied to future research on this compound.

To fill this knowledge gap, you could consider the following approaches:

  • Investigate Broader Compound Classes: Explore the synergistic literature on other flavonoids (the class to which this compound belongs) to generate testable hypotheses.
  • Design New Experiments: The diagram below outlines a potential workflow for a systematic investigation into this compound's synergistic potential, based on standard protocols in the field [4].

G Start Identify Knowledge Gap: This compound synergy not studied LitReview Literature Review: Study other flavonoid synergies for candidate selection Start->LitReview SelectComp Select Combination Partners LitReview->SelectComp Path1 e.g., Common anticancer/ antiparasitic agents SelectComp->Path1 Hypothesis 1 Path2 e.g., Other plant compounds from A. conyzoides SelectComp->Path2 Hypothesis 2 ExpDesign Design Combination Experiment: Varying ratios and doses Path1->ExpDesign Path2->ExpDesign Assay Perform In-Vitro Assay (e.g., anti-parasitic, cytotoxicity) ExpDesign->Assay DataModel Apply Synergy Models (Chou-Talalay, Loewe, Bliss) Assay->DataModel Result Interpret Results: Synergistic, Additive, or Antagonistic? DataModel->Result ValPath Proceed to in-vivo validation studies Result->ValPath If Synergistic End Publish Findings Result->End If Not ValPath->End

A Note on Experimental Methodology

If you plan to investigate synergy, it's crucial to use established reference models to distinguish true synergistic effects from merely additive ones [4]. The two most common models are:

  • Loewe Additivity: Used when the combined drugs are assumed to have the same molecular mechanism of action [4].
  • Bliss Independence: Used when the combined drugs are assumed to have different mechanisms of action [4].

References

×

XLogP3

2.8

Other CAS

73340-44-0

Wikipedia

5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Last modified: 02-18-2024

Explore Compound Types